Sulfobetaine-14
Beschreibung
Eigenschaften
IUPAC Name |
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHATUINFZWUDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074538 | |
| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14933-09-6 | |
| Record name | Zwittergent 3-14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zwittergent 3-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(3-sulphonatopropyl)tetradecylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfobetaine 14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XSY3J2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and properties of Sulfobetaine-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfobetaine-14 (SB-14), also known as N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical and pharmaceutical research. Its unique amphipathic nature, characterized by a hydrophobic 14-carbon alkyl chain and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion, makes it an effective agent for solubilizing and stabilizing membrane proteins while preserving their native conformation and biological activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols for its synthesis, determination of critical micelle concentration, and use in protein solubilization are provided, alongside graphical representations of experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a member of the sulfobetaine family of detergents. Its zwitterionic nature, conferred by the presence of both a positive and a negative charge in the headgroup, results in a net neutral charge over a broad pH range. This property is crucial for applications where maintaining the native charge of proteins is important, such as in isoelectric focusing.
The chemical structure of this compound is as follows:
IUPAC Name: 3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate[1]
Synonyms: SB-14, SB3-14, Zwittergent 3-14, 3-(N,N-Dimethylmyristylammonio)propanesulfonate, Myristyl sulfobetaine[2][3][4]
CAS Number: 14933-09-6[2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₉H₄₁NO₃S | [2][3] |
| Molecular Weight | 363.60 g/mol | [1][2][3] |
| Appearance | White powder/solid | [2][5] |
| Solubility | Water soluble | [3][5][6] |
| Critical Micelle Concentration (CMC) | 0.1 - 0.4 mM (in water at 20-25°C) | [2][5][6][7] |
| Aggregation Number | 83 | [5][6] |
| Average Micellar Weight | 30,200 g/mol | [5][6] |
| Melting Point | 246 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of a tertiary amine, N,N-dimethyl-1-tetradecanamine, with a cyclic sulfonate ester, 1,3-propanesultone. The reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the carbon atom of the sultone, leading to the opening of the sultone ring and the formation of the zwitterionic sulfobetaine.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-dimethyl-1-tetradecanamine
-
1,3-propanesultone
-
Acetone (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-1-tetradecanamine in anhydrous acetone.
-
Slowly add an equimolar amount of 1,3-propanesultone to the stirred solution at room temperature. Caution: 1,3-propanesultone is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.
-
Allow the reaction mixture to cool to room temperature. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to yield a white powder.
-
The purity of the synthesized product can be assessed by techniques such as NMR spectroscopy and mass spectrometry.
Key Applications in Research and Drug Development
This compound's unique properties make it a valuable tool in various research and drug development applications.
-
Solubilization and Purification of Membrane Proteins: SB-14 is highly effective at disrupting lipid-lipid and lipid-protein interactions, thereby solubilizing integral membrane proteins from biological membranes.[3][4] Its ability to maintain the native structure and function of these proteins is critical for downstream applications such as structural studies (e.g., X-ray crystallography, cryo-EM), functional assays, and drug screening.
-
Two-Dimensional (2D) Gel Electrophoresis: In proteomics, SB-14 is used as a detergent in sample preparation for 2D gel electrophoresis to enhance the solubilization of hydrophobic and membrane proteins, leading to improved resolution and detection of protein spots. It is often used in combination with chaotropic agents like urea and thiourea.
-
Biocompatibility and Drug Delivery: Sulfobetaine-based materials exhibit excellent biocompatibility and resistance to protein adsorption and cell adhesion. This "bio-inert" property is advantageous in the development of drug delivery systems, coatings for medical implants, and contact lens solutions to prevent biofouling.
-
Protein Stabilization: Surfactants like SB-14 can help stabilize protein therapeutics in solution by preventing aggregation and adsorption to surfaces, thereby extending their shelf life and maintaining their efficacy.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed to determine the CMC of this compound.
Method: Surface Tension Measurement
This method is based on the principle that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
A series of volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (0.1 - 0.4 mM).
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp break in the curve occurs. This can be found by the intersection of the two linear portions of the plot.
Solubilization of Membrane Proteins for 2D Gel Electrophoresis
This protocol describes a general procedure for the solubilization of proteins from a cell lysate, optimized for membrane proteins using a buffer containing this compound.
Materials:
-
Cell pellet or tissue sample
-
Solubilization Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) this compound, 40 mM Tris, 65 mM DTT, and a protease inhibitor cocktail.
-
Sonicator
-
High-speed centrifuge (ultracentrifuge)
-
Microcentrifuge tubes
Procedure:
-
Resuspend the cell pellet or tissue sample in the Solubilization Buffer. The volume will depend on the amount of starting material.
-
Sonicate the sample on ice using several short bursts to aid in the disruption of membranes and solubilization of proteins.
-
Incubate the sample with gentle agitation for 1-2 hours at room temperature.
-
Centrifuge the sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration of the supernatant using a compatible protein assay.
-
The sample is now ready for the first dimension of 2D gel electrophoresis (isoelectric focusing).
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis workflow for this compound.
Experimental Workflow for Membrane Protein Solubilization and 2D Gel Electrophoresis
Caption: Workflow for protein solubilization using SB-14 for 2D-PAGE.
References
- 1. JPH06179648A - Method for producing sulfobetaine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethyltetradecylamine | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-tetradecyl-N,N-dimethyl-3-ammonio-1-*propanesul [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. info.gbiosciences.com [info.gbiosciences.com]
An In-Depth Technical Guide to the Micellar Properties of Sulfobetaine-14 (SB-14)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aggregation number and micellar weight of the zwitterionic detergent, Sulfobetaine-14 (n-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate). A detailed summary of its physicochemical properties is presented, along with established experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences who utilize SB-14 for the solubilization and stabilization of membrane proteins and other hydrophobic biomolecules.
Quantitative Micellar Properties of this compound
This compound is a widely used detergent in biochemical and molecular biology applications due to its ability to solubilize and purify membrane-bound proteins while maintaining their native conformation. A key characteristic of SB-14 in aqueous solutions is its self-assembly into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The aggregation number and micellar weight are critical parameters that define the size and mass of these micelles.
Below is a summary of the key quantitative data for this compound micelles:
| Property | Value | Unit | Notes |
| Aggregation Number (N) | 83 | - | Represents the average number of SB-14 monomers per micelle. |
| Average Micellar Weight | 30,200 | g/mol | The total mass of an average micelle. |
| Critical Micelle Concentration (CMC) | 0.1 - 0.4 | mM | The concentration at which micelle formation begins. |
Experimental Protocols for Micellar Characterization
The determination of the aggregation number and micellar weight of surfactants like this compound can be achieved through various biophysical techniques. This section outlines the detailed methodologies for several commonly employed experimental protocols.
Determination of Aggregation Number by Steady-State Fluorescence Quenching
This method relies on the quenching of a fluorescent probe molecule that is solubilized within the micelles by a quencher molecule. The degree of quenching provides information about the micelle concentration, which can then be used to calculate the aggregation number.
Materials:
-
This compound (SB-14)
-
Pyrene (fluorescent probe)
-
Coumarin 153 (quencher)
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of SB-14 at a concentration well above its CMC (e.g., 10 mM) in the desired buffer.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1 mM.
-
Prepare a stock solution of Coumarin 153 in the same organic solvent at a concentration of approximately 1 mM.
-
-
Sample Preparation:
-
Prepare a series of solutions with a fixed concentration of SB-14 (above the CMC) and a constant concentration of pyrene. The final pyrene concentration should be low enough to ensure that the probability of finding more than one probe per micelle is negligible.
-
To these solutions, add varying concentrations of the quencher, Coumarin 153.
-
Prepare a blank sample containing only SB-14 and pyrene (no quencher).
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of pyrene (typically around 335 nm).
-
Measure the fluorescence emission intensity at the emission maximum of pyrene (around 373 nm and 384 nm) for each sample.
-
-
Data Analysis:
-
The aggregation number (N) can be calculated using the following equation, which is derived from the principles of fluorescence quenching in micellar systems:
-
ln(I₀ / I) = [Quencher] / ([Detergent] - CMC) * N
-
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
[Quencher] is the concentration of the quencher.
-
[Detergent] is the total concentration of SB-14.
-
CMC is the critical micelle concentration of SB-14.
-
-
-
By plotting ln(I₀ / I) versus the quencher concentration, a linear relationship should be observed. The slope of this line can be used to determine the aggregation number, N.
-
Determination of Micellar Weight by Static Light Scattering (SLS)
Static light scattering is a powerful technique for determining the absolute molar mass of macromolecules in solution. The intensity of light scattered by a particle is proportional to its molar mass and concentration.
Materials:
-
This compound (SB-14)
-
High-purity water or a suitable buffer, filtered through a 0.22 µm filter.
-
Static Light Scattering instrument coupled with a differential refractive index (dRI) detector.
Procedure:
-
Sample Preparation:
-
Prepare a series of SB-14 solutions at different concentrations above the CMC in the filtered buffer. It is crucial to ensure the solutions are free of dust and other particulates.
-
Prepare a blank sample of the filtered buffer.
-
-
Instrument Setup and Calibration:
-
Calibrate the SLS instrument according to the manufacturer's instructions, typically using a well-characterized standard like toluene.
-
-
Measurement:
-
Inject the blank buffer to establish a baseline.
-
Inject each of the SB-14 solutions and measure the scattered light intensity at multiple angles.
-
Simultaneously, measure the refractive index increment (dn/dc) of the SB-14 solutions using the dRI detector. The dn/dc value is a measure of the change in refractive index with concentration and is essential for accurate molecular weight determination.
-
-
Data Analysis:
-
The data is typically analyzed using a Zimm plot, which is a graphical method that extrapolates the scattering data to zero angle and zero concentration.
-
The weight-average molecular weight (Mw) of the micelles is determined from the intercept of the Zimm plot.
-
The relationship between the scattered light intensity and the molecular weight is described by the Debye equation.
-
Characterization of Micelles by Small-Angle X-ray Scattering (SAXS)
SAXS is a technique that provides information about the size, shape, and internal structure of nanoparticles in solution. It is particularly useful for characterizing the morphology of micelles.
Materials:
-
This compound (SB-14)
-
High-purity water or a suitable buffer.
-
SAXS instrument (typically at a synchrotron source for high flux).
Procedure:
-
Sample Preparation:
-
Prepare a solution of SB-14 at a concentration above its CMC in the desired buffer.
-
Prepare a matching buffer blank.
-
-
Data Collection:
-
Load the sample and buffer into the SAXS sample holder.
-
Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.
-
Collect a scattering pattern for the buffer blank for subtraction.
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the micelles.
-
The resulting 1D scattering curve (intensity vs. scattering vector, q) can be analyzed to determine various structural parameters.
-
The radius of gyration (Rg), which is a measure of the overall size of the micelle, can be determined from the Guinier region (low q).
-
By fitting the scattering data to a core-shell model, one can obtain information about the dimensions of the hydrophobic core and the hydrophilic shell of the micelle.
-
The forward scattering intensity (I(0)) can be used to calculate the micellar weight, provided the concentration and the scattering length density of the components are known.
-
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC is a highly sensitive technique that measures the heat changes associated with binding or conformational changes in solution. It can be used to determine the CMC and the enthalpy of micellization.
Materials:
-
This compound (SB-14)
-
High-purity water or a suitable buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of SB-14 (e.g., 20-50 times the CMC) in the desired buffer. This will be the titrant in the syringe.
-
Fill the sample cell with the same buffer.
-
-
ITC Experiment:
-
Perform a series of small injections of the concentrated SB-14 solution into the buffer in the sample cell.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Initially, as the SB-14 concentration in the cell is below the CMC, the heat change corresponds to the dilution of the monomeric detergent.
-
As the concentration approaches and exceeds the CMC, the heat change will be dominated by the enthalpy of micelle formation.
-
A plot of the heat change per injection versus the total SB-14 concentration in the cell will show a characteristic sigmoidal curve.
-
The inflection point of this curve corresponds to the CMC, and the magnitude of the change in enthalpy provides the enthalpy of micellization (ΔH_mic).
-
Experimental Workflow and Logical Relationships
The determination of the aggregation number and micellar weight of this compound involves a series of interconnected experimental and analytical steps. The following diagram illustrates a typical workflow.
An In-Depth Technical Guide to the Aqueous Solubility of Sulfobetaine-14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of Sulfobetaine-14 (SB-14), a zwitterionic detergent widely utilized in biochemical and pharmaceutical applications. This document delves into the core physicochemical properties of SB-14, factors influencing its solubility, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound, also known as N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a member of the sulfobetaine family of zwitterionic surfactants. Its molecular structure incorporates a hydrophobic 14-carbon alkyl chain and a hydrophilic headgroup containing both a positively charged quaternary ammonium ion and a negatively charged sulfonate group. This unique zwitterionic nature imparts charge neutrality over a broad pH range, making it a versatile tool for solubilizing and stabilizing membrane proteins and other hydrophobic biomolecules in their native state.[1][2][3] Its ability to break protein-protein interactions while being less harsh than ionic detergents makes it particularly valuable in the study of sensitive protein complexes, such as G-protein coupled receptors (GPCRs).[2][4]
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its effective use. The following tables summarize the available quantitative data.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Conditions |
| Molecular Formula | C₁₉H₄₁NO₃S | |
| Molecular Weight | 363.6 g/mol | |
| Appearance | White solid | |
| Solubility in Water | 30% (w/v) | 20°C |
| Critical Micelle Concentration (CMC) | 0.1 - 0.4 mM | In water, 25°C |
| Aggregation Number | 83 | |
| Average Micellar Weight | 30,200 Da |
Data sourced from multiple chemical suppliers and research articles.
Table 2: Influence of Additives on the Critical Micelle Concentration (CMC) of this compound
| Additive | Concentration | Effect on CMC |
| Sodium Chloride (NaCl) | Increasing Concentration | Decreases |
Note: The effect of NaCl on the CMC of a similar sulfobetaine, 3-(N-tetradecanamidopropyl-N,N-dimethylammonio)-1-propanesulfonate, has been shown to decrease with increasing salt concentration. A similar trend is expected for this compound.[5]
Factors Influencing the Aqueous Solubility of this compound
The solubility of sulfobetaines, including SB-14, in aqueous solutions is a complex interplay of various factors.
Temperature: The Upper Critical Solution Temperature (UCST)
Many polysulfobetaines exhibit an Upper Critical Solution Temperature (UCST), a temperature below which they are insoluble and above which they become soluble.[6][7][8] This behavior is attributed to the strong electrostatic interactions between the zwitterionic headgroups at lower temperatures, leading to aggregation. As the temperature increases, these interactions are disrupted, allowing for greater interaction with water molecules and subsequent dissolution.[6][7] While this phenomenon is well-documented for polymeric sulfobetaines, specific UCST values for monomeric this compound are not extensively reported in the literature.
The Krafft Point
The Krafft point is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC). Below the Krafft point, the surfactant exists primarily as crystalline or hydrated solid forms with limited solubility. Above this temperature, the solubility increases sharply with the formation of micelles. For practical applications, surfactants must be used above their Krafft point to function effectively as solubilizing agents.
Effect of Salts: The "Salting-In" Phenomenon
The addition of salts can significantly influence the solubility of sulfobetaines, often leading to a "salting-in" effect.[7] In contrast to the "salting-out" observed with many other solutes, the presence of electrolytes can enhance the solubility of sulfobetaines and even eliminate the UCST behavior in their polymeric counterparts.[7] This is attributed to the ions of the salt interacting with the zwitterionic headgroups, which shields the electrostatic attractions between surfactant molecules and promotes their interaction with water.[8]
pH
A key advantage of sulfobetaines is their zwitterionic nature over a wide pH range. The presence of both a strong acid (sulfonate) and a strong base (quaternary ammonium) moiety means that the overall charge of the molecule remains neutral across a broad spectrum of pH values. Consequently, the aqueous solubility of this compound is largely independent of pH.
Experimental Protocols
Accurate determination of the solubility parameters of this compound is crucial for its application. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility
Principle: This method involves preparing a saturated solution of this compound at a specific temperature and then quantifying the concentration of the dissolved surfactant, often using UV-Vis spectroscopy.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibrate the solution at a constant temperature for an extended period (e.g., 24-48 hours) with continuous stirring to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of the standard solutions and the supernatant from the saturated solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its absorbance on the calibration curve.
-
Determination of the Upper Critical Solution Temperature (UCST) / Cloud Point
Principle: The UCST, or cloud point for nonionic surfactants, is the temperature at which a solution of a specific concentration becomes turbid upon cooling. This can be determined by monitoring the transmittance of light through the solution as a function of temperature.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in deionized water at the desired concentration (e.g., 1% w/v).
-
Instrumentation: Use a temperature-controlled spectrophotometer or a dedicated cloud point apparatus.
-
Measurement:
-
Heat the solution until it is clear.
-
Slowly cool the solution at a controlled rate (e.g., 1°C/minute).
-
Continuously monitor the transmittance of light through the solution.
-
The UCST is the temperature at which a sharp decrease in transmittance is observed, indicating the formation of a cloudy suspension.
-
Determination of the Krafft Point
Principle: The Krafft point can be determined by measuring the abrupt change in solubility or conductivity of a surfactant solution with increasing temperature.
Methodology (Conductivity Method):
-
Sample Preparation: Prepare a dispersion of this compound in deionized water at a concentration above its expected CMC.
-
Instrumentation: Use a conductivity meter with a temperature-controlled probe.
-
Measurement:
-
Slowly heat the surfactant dispersion while continuously stirring.
-
Record the conductivity of the solution as a function of temperature.
-
Plot conductivity versus temperature.
-
The Krafft point is identified as the temperature at which a sharp increase in the slope of the conductivity curve occurs. This indicates the formation of micelles and a significant increase in the concentration of charge carriers.
-
Visualizations
Chemical Structure and Interaction with Water
Caption: Interaction of this compound with water molecules.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Factors Affecting this compound Solubility
Caption: Key factors influencing the aqueous solubility of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool for the solubilization and purification of membrane proteins, which are critical targets in drug development.[3][9] Its ability to maintain the native conformation of these proteins is essential for structural and functional studies, including X-ray crystallography and NMR. In the context of cell signaling, this compound is used in cell lysis buffers to extract membrane-associated receptor proteins, such as GPCRs, allowing for the investigation of ligand binding and downstream signaling events.[4] The mild nature of SB-14 helps to preserve the integrity of these delicate protein complexes, which is crucial for obtaining biologically relevant data.
Conclusion
This compound is a highly effective and versatile zwitterionic detergent with a solubility profile that is influenced by temperature and the presence of salts, while remaining stable across a wide pH range. Understanding these properties and employing robust experimental protocols for their characterization is essential for leveraging the full potential of this compound in research, particularly in the challenging field of membrane protein science and its application to drug discovery and development.
References
- 1. Reconciling low- and high-salt solution behavior of sulfobetaine polyzwitterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Sulfobetaine 3-14 (SB 3-14) [gbiosciences.com]
- 4. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrophobicity of Long-Chain Sulfobetaine Detergents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophobic properties of long-chain sulfobetaine detergents, a class of zwitterionic surfactants widely utilized in membrane protein research and various biochemical applications.[1][2][3] Their unique amphipathic nature, characterized by a hydrophilic sulfobetaine head group and a long hydrophobic alkyl chain, allows them to effectively solubilize membrane proteins while often preserving their native conformation.[2][3][4] This document details the relationship between their chemical structure and hydrophobic character, presents key quantitative data, and outlines the experimental protocols for assessing their hydrophobicity.
The Role of Hydrophobicity in Sulfobetaine Detergent Function
The hydrophobicity of a sulfobetaine detergent is a critical parameter that dictates its behavior in aqueous solutions and its efficacy in interacting with and solubilizing lipophilic molecules such as membrane proteins.[2][3] The primary determinant of hydrophobicity in this class of detergents is the length of the alkyl chain.[5][6][7][8][9][10] Generally, a longer alkyl chain results in greater hydrophobicity.[5][6][7][8][9][10] This increased hydrophobicity leads to a lower critical micelle concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles.[6][11][12][13] A lower CMC indicates a more efficient and stable micelle formation, a crucial aspect for the effective solubilization of membrane proteins.[14]
The hydrophobic-lipophilic balance (HLB) is a measure of the relative hydrophobicity of a detergent.[15] While specific HLB values for long-chain sulfobetaines are not always readily available, the principle remains that a longer alkyl chain shifts the balance towards a more lipophilic (hydrophobic) character.
Quantitative Data on Long-Chain Sulfobetaine Detergents
The following tables summarize key quantitative data for a selection of long-chain sulfobetaine detergents, focusing on properties directly related to their hydrophobicity. These values are influenced by experimental conditions such as temperature and the ionic strength of the solution.[12]
| Detergent Name | Alkyl Chain Length | Molecular Weight (Da) | Critical Micelle Concentration (CMC) (mM) | Reference(s) |
| 3-(N-Dodecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-12) | C12 | 335.53 | 2 - 4 | [16] |
| 3-(N-Tetradecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-14) | C14 | 363.6 | 0.1 - 0.4 | [16] |
| 3-(N-Hexadecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-16) | C16 | 391.7 | 0.03 - 0.06 | [4] |
| N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-18) | C18 | 419.7 | ~0.01 |
| Detergent Name | Surface Tension at CMC (γCMC) (mN/m) | Aggregation Number (N) | Reference(s) |
| 3-(N-Dodecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-12) | ~33 | 55 | |
| 3-(N-Tetradecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-14) | ~35 | 70-100 | |
| 3-(N-Hexadecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-16) | ~36 | 120-140 | |
| N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-18) | ~38 | Not widely reported |
Experimental Protocols for Assessing Hydrophobicity
The hydrophobicity of long-chain sulfobetaine detergents is experimentally determined through various techniques that measure properties influenced by their amphipathic nature.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that reflects the hydrophobicity of a surfactant.[13] A lower CMC generally indicates greater hydrophobicity.[6]
This is a classic method for CMC determination.[13]
Methodology:
-
Prepare a stock solution of the sulfobetaine detergent in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measure the surface tension of each dilution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).[17][18]
-
Plot the surface tension as a function of the logarithm of the detergent concentration.
-
Identify the CMC as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.[11][12]
This method utilizes a fluorescent probe that partitions differently between the aqueous environment and the hydrophobic core of the micelles.
Methodology:
-
Prepare a series of detergent solutions as described for the surface tension method.
-
Add a small, constant amount of a fluorescent probe (e.g., diphenylhexatriene (DPH) or pyrene) to each solution.
-
Measure the fluorescence intensity or anisotropy of the probe in each solution using a fluorometer.
-
Plot the fluorescence parameter against the detergent concentration.
-
Determine the CMC from the abrupt change in the slope of the plot, which corresponds to the partitioning of the probe into the newly formed micelles.
Dynamic Light Scattering (DLS)
DLS is used to determine the size (hydrodynamic radius) of the micelles formed by the detergent.[19] While not a direct measure of monomer hydrophobicity, micelle size can be an important characteristic.[20][21]
Methodology:
-
Prepare a detergent solution at a concentration significantly above the CMC.
-
Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove dust and other large particles.
-
Place the sample in a DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[19]
-
The Stokes-Einstein equation is used to calculate the hydrodynamic radius of the micelles from their diffusion coefficient.[19]
Partition Coefficient (Log P) Estimation
While experimentally challenging for surfactants, the octanol-water partition coefficient (Log P) is a classic measure of hydrophobicity. Computational methods can be used to estimate this value.
Methodology (Computational):
-
Obtain the chemical structure of the sulfobetaine detergent.
-
Use computational software or online servers that employ algorithms based on fragment contributions or atomic properties to calculate the Log P value.
-
A higher Log P value indicates greater hydrophobicity.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Relationship between sulfobetaine structure and hydrophobicity.
Caption: Workflow for CMC determination by surface tension measurement.
Conclusion
The hydrophobicity of long-chain sulfobetaine detergents, primarily governed by their alkyl chain length, is a key factor in their utility for solubilizing and studying membrane proteins.[5][7][8][9][10] A thorough understanding and experimental characterization of this property, through methods such as CMC determination and DLS, are essential for the rational selection and application of these versatile molecules in research and drug development. The data and protocols presented in this guide provide a solid foundation for scientists working with this important class of zwitterionic detergents.
References
- 1. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. cusabio.com [cusabio.com]
- 4. Sulfobetaine 3-16, Zwitterionic detergent (CAS 2281-11-0) | Abcam [abcam.com]
- 5. Dynamic Surface Tension of Heterogemini Surfactants with Quaternary Ammonium Salt and Gluconamide or Sulfobetaine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.truegeometry.com [blog.truegeometry.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Surface hydrophobicity: effect of alkyl chain length and network homogeneity [spiral.imperial.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Structural investigation of sulfobetaines and phospholipid monolayers at the air–water interface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02695C [pubs.rsc.org]
- 18. The structure effect on the surface and interfacial properties of zwitterionic sulfobetaine surfactants for enhanced oil recovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 20. researchgate.net [researchgate.net]
- 21. muser-my.com [muser-my.com]
Understanding the zwitterionic nature of Sulfobetaine-14
An In-Depth Technical Guide to the Zwitterionic Nature of Sulfobetaine-14
Abstract
This compound (SB-14), a member of the sulfobetaine family of zwitterionic detergents, has garnered significant attention within the scientific community, particularly in the fields of biochemistry, proteomics, and drug development. Its unique molecular structure, featuring a permanently positively charged quaternary ammonium ion and a permanently negatively charged sulfonate group, confers a zwitterionic character that is stable over a broad pH range. This guide provides a comprehensive technical overview of the core principles underlying the zwitterionic nature of SB-14, its physicochemical properties, and its critical applications. We delve into detailed experimental protocols for its characterization and summarize key quantitative data in structured tables. Visualizations of its chemical structure, self-assembly, and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Core Zwitterionic Structure of this compound
This compound, systematically named N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is an amphiphilic molecule with a distinct architecture.[1] Its structure consists of a long, hydrophobic 14-carbon alkyl chain (tetradecyl) and a hydrophilic headgroup. This headgroup is the cornerstone of its zwitterionic nature, containing both a cationic and an anionic center.[2]
-
Cationic Center : A quaternary ammonium group (-N+(CH₃)₂) provides a permanent positive charge.
-
Anionic Center : A sulfonate group (-SO₃⁻) provides a permanent negative charge.
Unlike other amphoteric surfactants, which may be cationic, anionic, or neutral depending on the pH, sulfobetaines maintain their zwitterionic state across a wide pH range, typically from pH 2 to 14.[3][4] This is because the pKa of the sulfonic acid group is very low and the quaternary ammonium group is permanently charged, independent of pH. This charge neutrality and the tightly bound hydration layer it creates are fundamental to its utility in biological systems, particularly in preventing non-specific protein adsorption.[3]
Physicochemical and Micellar Properties
The amphiphilic nature of SB-14 drives its self-assembly in aqueous solutions. Below a certain concentration, SB-14 exists as monomers. However, as the concentration increases to the Critical Micelle Concentration (CMC), the monomers aggregate to form micelles.[5] In these structures, the hydrophobic alkyl chains are sequestered in the core, away from water, while the hydrophilic zwitterionic headgroups form the outer corona, interacting with the aqueous environment. This behavior is critical for its function as a detergent.
Data Presentation: Quantitative Properties
The key physicochemical parameters of SB-14 are summarized below. These values are crucial for designing experiments involving protein solubilization, chromatography, or formulation development.
| Property | Value | Method | Reference |
| Molecular Formula | C₁₉H₄₁NO₃S | - | [1] |
| Molecular Weight | 363.60 g/mol | - | [1] |
| Critical Micelle Concentration (CMC) | 0.1 - 0.4 mM | Various | [6][7] |
| 0.27 mM | Tensiometry | [5] | |
| ~0.4 mM | DLS / ITC | [5] | |
| Aggregation Number (Nagg) | 83 | - | [6][7] |
| Average Micellar Weight | 30,200 Da | - | [6][7] |
| Hydrodynamic Diameter (Micelle Size) | ~6.5 nm | DLS | [5] |
| Surface Tension at CMC (γmin) | 34.1 mN/m | Tensiometry | [5] |
| Solubility | Water Soluble | - | [1] |
Experimental Protocols for Characterization
Synthesis of this compound
A common synthetic route involves the quaternization of a tertiary amine with a sultone.[8]
Methodology:
-
Reactants : N,N-dimethyldodecylamine and 1,3-propanesultone are used as precursors.
-
Reaction : The N,N-dimethyldodecylamine is reacted with an excess of 1,3-propanesultone. The reaction is typically carried out in a suitable organic solvent like acetone or acetonitrile.[8][9]
-
Incubation : The mixture is stirred at a controlled temperature (e.g., ambient or 60°C) for a period of 24-48 hours to ensure complete reaction.[9]
-
Purification : The resulting white solid product is precipitated, filtered, and then purified, often through recrystallization using a solvent/anti-solvent system like hot methanol/acetone.[8]
-
Characterization : The purity and structure of the final product are confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.[8]
Determination of Critical Micelle Concentration (CMC) via Tensiometry
Surface tensiometry is a standard method to determine the CMC of surfactants. It relies on the principle that surfactant monomers reduce the surface tension of a solution until the point of micellization.
Methodology:
-
Preparation : A series of aqueous solutions of SB-14 with varying concentrations are prepared.
-
Measurement : The surface tension of each solution is measured at a constant temperature (e.g., 298.15 K) using a surface tensiometer.[5]
-
Data Plotting : The surface tension (γ) is plotted against the logarithm of the surfactant concentration.
-
CMC Determination : The resulting plot typically shows two linear regions. The surface tension decreases linearly with increasing concentration and then plateaus. The intersection point of these two lines corresponds to the CMC.[5]
Core Applications in Research and Drug Development
Solubilization of Membrane Proteins
One of the primary applications of SB-14 is the solubilization and purification of membrane-bound proteins.[2] Its zwitterionic nature makes it particularly gentle, often preserving the native conformation and biological activity of the protein.[1]
Mechanism: The hydrophobic alkyl tails of SB-14 interact with and displace the lipid molecules surrounding the transmembrane domains of the protein. The hydrophilic zwitterionic headgroups then form a detergent micelle or "shield" around these domains, rendering the protein-detergent complex soluble in aqueous buffers.[2]
Protein Stability and Antifouling Properties
The zwitterionic surface of sulfobetaines is known for its "antifouling" properties, meaning it resists the non-specific adsorption of proteins and other biomolecules.[3] This is attributed to the formation of a tightly associated hydration layer via electrostatic interactions, which acts as a physical and energetic barrier to protein adhesion.[3] This property is highly valuable in:
-
Drug Delivery : Creating "stealth" nanoparticles or polymer-drug conjugates that can evade the immune system and circulate longer in the body.[10][11]
-
Biomaterials : Coating medical implants and devices to reduce biofouling and improve biocompatibility.[12]
-
Protein Folding : While some non-detergent sulfobetaines can aid in protein refolding by preventing aggregation, studies have also shown that high concentrations of soluble poly(sulfobetaine) can be destabilizing to certain proteins, highlighting that its effect is context- and protein-dependent.[13][14][15]
Use in Chromatography and Electrophoresis
SB-14 is also employed in various separation techniques. Its ability to solubilize proteins and maintain charge neutrality makes it a useful additive in certain types of chromatography and electrophoresis for separating and analyzing biomolecules.[2]
Conclusion
The zwitterionic nature of this compound is the defining feature that drives its utility and versatility in scientific research and development. With a permanently charged headgroup that remains neutral over a vast pH range, SB-14 offers a unique combination of detergency, biocompatibility, and resistance to biofouling. Its well-characterized physicochemical properties allow for precise control in applications ranging from the gentle solubilization of membrane proteins to the development of advanced drug delivery systems. This guide provides the foundational knowledge and protocols necessary for researchers to effectively harness the properties of SB-14 in their work.
References
- 1. cephamls.com [cephamls.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polysulfobetaine - Wikipedia [en.wikipedia.org]
- 4. Sulfobetaine 14, SB 14, cas no. 14933-09-6, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Sulfobetaine 3-14 (SB 3-14) Detergent | AAT Bioquest [aatbio.com]
- 7. Sulfobetaine 3-14 (SB 3-14) [gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel zwitterionic densely charged neutral sulfobetaine polymeric micelles for oral delivery of therapeutic peptides: a proof-of-concept study - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00202D [pubs.rsc.org]
- 11. A sulfobetaine zwitterionic polymer–drug conjugate for multivalent paclitaxel and gemcitabine co-delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. Soluble Zwitterionic Poly(sulfobetaine) Destabilizes Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Sulfonate Group in Sulfobetaine-14's Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein biochemistry and drug development, the effective solubilization and stabilization of proteins, particularly membrane proteins, remain a critical challenge. Zwitterionic detergents have emerged as indispensable tools in this arena, and among them, Sulfobetaine-14 (SB-14) has garnered significant attention. This technical guide delves into the core of SB-14's functionality, with a specific focus on the often-underestimated yet crucial role of its sulfonate group. Through a comprehensive review of its physicochemical properties, a comparative analysis with other detergents, and detailed experimental protocols, this document aims to provide researchers with the in-depth knowledge required to leverage SB-14 effectively in their work.
The Molecular Architecture of this compound and the Significance of its Zwitterionic Head Group
This compound, also known as N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent. Its structure is characterized by a 14-carbon hydrophobic alkyl chain and a hydrophilic head group containing both a positively charged quaternary ammonium ion and a negatively charged sulfonate group.[1] This dual-charge nature results in a net neutral charge over a broad pH range, a property that distinguishes it from ionic detergents.[1]
The long hydrocarbon chain provides the necessary hydrophobicity to interact with and disrupt lipid bilayers, enabling the solubilization of membrane-bound proteins.[2] Simultaneously, the quaternary ammonium and sulfonate groups ensure water solubility and overall charge neutrality, which is crucial for maintaining the native structure and function of many proteins.[2]
The Sulfonate Group: More Than Just a Negative Charge
While the zwitterionic nature of SB-14 is key to its function, the specific identity of the anionic group—the sulfonate (SO₃⁻)—plays a pivotal role in its superior performance in many applications compared to other zwitterionic detergents, such as those containing a carboxylate (COO⁻) group (carboxibetaines).
Superior Solubilization Efficiency in Proteomics
Comparative studies have demonstrated that sulfobetaines, including amidothis compound (ASB-14), a structurally related detergent, are often more effective than their carboxylate counterparts in solubilizing membrane proteins for two-dimensional gel electrophoresis (2D-PAGE). One study found that for the solubilization of human brain proteins, a combination of CHAPS and ASB-14 was the most efficient.[3] Another study highlighted that sulfobetaine head groups, but not carboxybetaine head groups, were a key structural feature for efficient protein solubilization in 2D-PAGE.
The superiority of the sulfonate group in this context can be attributed to several factors:
-
Stronger Acidity and Consistent Charge: The sulfonic acid group is a much stronger acid than a carboxylic acid. This means that the sulfonate group remains negatively charged over a much wider and more physiologically relevant pH range. Carboxylate groups, being weaker acids, can become protonated at lower pH values, leading to a loss of the zwitterionic character and potentially altering the detergent's interaction with proteins.
-
Reduced Propensity for Divalent Cation Interaction: Carboxylate groups are known to interact with divalent cations like Ca²⁺ and Mg²⁺, which can lead to precipitation and interfere with protein analysis. Sulfonate groups have a much lower affinity for these ions, ensuring the detergent remains soluble and functional in a wider range of buffer conditions.
-
Enhanced Hydration and Disruption of Protein-Protein Interactions: The sulfonate group is highly hydrated, contributing to a larger hydration shell around the detergent micelle. This enhanced hydration can play a role in more effectively disrupting non-specific protein-protein interactions and preventing aggregation, leading to better protein solubilization and resolution in electrophoretic techniques.[4]
Impact on Protein Stability
While zwitterionic detergents are generally considered milder than ionic detergents, their interaction with proteins can still influence stability. Some studies suggest that soluble polysulfobetaines can interact directly with proteins and, in some cases, decrease their thermal stability.[5][6] However, in the context of membrane protein solubilization, the ability of sulfobetaines to maintain a protein's native-like structure is often a significant advantage. The sulfonate group's consistent charge and hydration properties likely contribute to a more stable and less denaturing micellar environment for the solubilized protein.
Quantitative Data on this compound and Related Detergents
For effective experimental design, a clear understanding of the physicochemical properties of this compound is essential. The following tables summarize key quantitative data for SB-14 and other relevant detergents.
| Property | This compound (SB-14) | Reference(s) |
| Chemical Name | N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | [1] |
| Molecular Weight | 363.6 g/mol | [3] |
| Critical Micelle Concentration (CMC) | 0.1-0.4 mM | [3][7][8] |
| Aggregation Number | 83 | [3][8] |
| Average Micellar Weight | 30,200 g/mol | [3][8] |
| Solubility | Water soluble | [3][8] |
| Detergent | Class | Critical Micelle Concentration (CMC) (mM) | Noteworthy Characteristics |
| This compound (SB-14) | Zwitterionic (Sulfobetaine) | 0.1 - 0.4 | Effective for membrane protein solubilization, maintains zwitterionic character over a wide pH range.[1][3][7][8] |
| CHAPS | Zwitterionic (Bile salt derivative) | 4 - 8 | Commonly used, but can be less effective for highly hydrophobic proteins compared to amidosulfobetaines.[9] |
| Amidothis compound (ASB-14) | Zwitterionic (Amidosulfobetaine) | 1.3 - 2.5 | Superior solubilization of hydrophobic and membrane proteins.[9] |
| Carboxybetaine-14 | Zwitterionic (Carboxybetaine) | ~1.5 | Generally less effective for protein solubilization in 2D-PAGE compared to sulfobetaines. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7 - 10 | Strong, denaturing detergent. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Membrane Protein Solubilization for 2D Gel Electrophoresis
This protocol is adapted for the efficient extraction of membrane proteins for subsequent analysis by 2D-PAGE.
Materials:
-
Cell or tissue sample
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) Amidothis compound (ASB-14), 40 mM Tris, 65 mM DTT, and protease inhibitors.[3]
-
Sonciator
-
Ultracentrifuge
Procedure:
-
Sample Preparation: Homogenize the cell or tissue sample in the Lysis Buffer.
-
Solubilization: Incubate the mixture on a rotator for 1 hour at room temperature to facilitate protein solubilization.
-
Sonication: Sonicate the lysate on ice to shear DNA and further aid in solubilization.
-
Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized membrane proteins.
-
Protein Quantification: Determine the protein concentration of the solubilized fraction using a compatible protein assay (e.g., a detergent-compatible Bradford assay).
-
Sample Loading: The solubilized protein sample is now ready for isoelectric focusing (IEF), the first dimension of 2D-PAGE.
Protocol for G-Protein Coupled Receptor (GPCR) Solubilization and Purification
This protocol outlines a general procedure for the solubilization and affinity purification of a His-tagged GPCR, where amidosulfobetaines like ASB-14 have shown to be effective.[10]
Materials:
-
Cell membranes expressing the His-tagged GPCR of interest
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) ASB-14, 10% glycerol, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) ASB-14, 20 mM Imidazole, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) ASB-14, 250 mM Imidazole, 10% glycerol.
-
Ni-NTA affinity resin
-
Dounce homogenizer
Procedure:
-
Membrane Resuspension: Resuspend the cell membranes in Solubilization Buffer.
-
Homogenization: Homogenize the suspension using a Dounce homogenizer.
-
Solubilization: Incubate the mixture on a rotator for 2 hours at 4°C.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Binding to Resin: Add the supernatant to a pre-equilibrated Ni-NTA resin and incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified GPCR with Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the GPCR.
Protocol for Isolation of Detergent-Resistant Membranes (Lipid Rafts) from Neuronal Cells
This protocol describes a method for the isolation of lipid rafts from neuronal cells using a zwitterionic detergent. While various detergents can be used, this protocol provides a framework that can be adapted for SB-14.[11]
Materials:
-
Cultured neuronal cells
-
Lysis Buffer: 25 mM MES, 150 mM NaCl, pH 6.5, containing 1% (w/v) of the chosen zwitterionic detergent (e.g., CHAPS, or can be adapted for SB-14), and protease inhibitors.
-
Sucrose solutions (40%, 30%, and 5% in MES-buffered saline)
-
Dounce homogenizer
-
Ultracentrifuge with a swinging-bucket rotor
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold Lysis Buffer.
-
Homogenization: Homogenize the lysate with a Dounce homogenizer (10-15 strokes).
-
Sucrose Gradient Preparation: Create a discontinuous sucrose gradient by carefully layering 40%, 30%, and 5% sucrose solutions in an ultracentrifuge tube.
-
Sample Loading: Layer the cell lysate on top of the sucrose gradient.
-
Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. Detergent-resistant membranes (lipid rafts) are typically found at the interface of the 5% and 30% sucrose layers.
-
Analysis: Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) by Western blotting.
Protocol for Assessing Protein Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for using DSC to determine the thermal stability of a protein in the presence of this compound.[6][12]
Materials:
-
Purified protein of interest
-
Buffer solution (e.g., PBS or a specific buffer suitable for the protein)
-
This compound solution of known concentration
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Prepare a series of protein samples in the buffer containing different concentrations of this compound. Ensure a matching buffer-detergent solution is prepared for use as a reference.
-
Instrument Setup: Set up the DSC instrument according to the manufacturer's instructions. This includes cleaning the cells and performing a buffer-buffer baseline scan.
-
Sample Loading: Load the protein-detergent sample into the sample cell and the corresponding buffer-detergent reference solution into the reference cell.
-
Thermal Scan: Perform a thermal scan over a defined temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Analysis: Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the denaturation curve. A shift in Tm in the presence of SB-14 indicates an effect on the protein's thermal stability.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. biochem.wustl.edu [biochem.wustl.edu]
- 2. mdpi.com [mdpi.com]
- 3. Sulfobetaine 3-14 (SB 3-14) Detergent | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Soluble Zwitterionic Poly(sulfobetaine) Destabilizes Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction Using Sulfobetaine-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their characterization. The choice of detergent is paramount to successfully solubilize these proteins while preserving their structural integrity and biological function. Sulfobetaine-14 (SB-14), also known as Zwittergent 3-14, is a zwitterionic detergent that has proven to be highly effective for the solubilization of membrane proteins, particularly for downstream applications such as 2D electrophoresis and mass spectrometry.[1] Its zwitterionic nature, combining a positively charged quaternary ammonium ion and a negatively charged sulfonate group, allows it to efficiently break protein-protein interactions without significantly altering the native charge of the protein. This application note provides a detailed protocol for the extraction of membrane proteins using this compound, along with comparative data and visualizations to guide researchers in their experimental design.
Data Presentation: Comparison of Common Detergents
The selection of an appropriate detergent is crucial for maximizing the yield and preserving the functionality of the target membrane protein. The following table summarizes the physicochemical properties of this compound and other commonly used detergents for membrane protein extraction. Zwitterionic detergents like SB-14 are often effective for a broad range of membrane proteins.[2]
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Detergent Class | Key Features |
| This compound (SB-14) | 3-(N,N-Dimethyltetradecylammonio)propanesulfonate | 363.6 | 0.1-0.4 mM | Zwitterionic (Sulfobetaine) | Strong solubilizing power, particularly for hydrophobic proteins; compatible with 2D electrophoresis. |
| CHAPS | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | ~614.88 | 6 - 10 mM | Zwitterionic (Sulfobetaine) | Mild, non-denaturing; preserves protein structure and function well.[2] |
| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 (average) | 0.2-0.9 mM | Non-ionic | Widely used, effective for solubilizing a broad range of proteins. |
| DDM | n-Dodecyl-β-D-maltoside | 510.6 | ~0.15 mM | Non-ionic | Gentle detergent, often used for stabilizing sensitive membrane proteins. |
| SDS | Sodium dodecyl sulfate | 288.38 | 7-10 mM | Anionic | Strong, denaturing detergent; highly effective for solubilization but often compromises protein function. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction of membrane proteins from cultured cells using this compound. It is important to note that optimization of detergent concentration, buffer composition, and incubation times may be necessary for specific cell types and target proteins.
A. General Workflow for Membrane Protein Extraction
The overall process for isolating membrane proteins involves cell lysis, fractionation to isolate the membrane components, and subsequent solubilization of the proteins of interest.
B. Detailed Protocol
1. Materials and Reagents
-
Cell Pellet: From cultured cells expressing the target membrane protein.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM NaCl, 1.5 mM MgCl2, Protease Inhibitor Cocktail.
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% (v/v) Glycerol, 1-2% (w/v) this compound, Protease Inhibitor Cocktail. Note: The optimal concentration of SB-14 may need to be determined empirically, typically ranging from 1-2%.[1]
-
Equipment: Homogenizer (e.g., Dounce homogenizer), sonicator, refrigerated centrifuges (low-speed and high-speed/ultracentrifuge).
2. Procedure
a. Cell Preparation and Lysis
-
Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer. A common starting point is 10 times the pellet volume.
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenize the cell suspension on ice using a Dounce homogenizer or by sonication. The goal is to lyse the cells without excessively disrupting the organelles.
b. Membrane Fractionation
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a fresh tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Discard the supernatant, which contains the cytosolic proteins. The resulting pellet is the crude membrane fraction.
c. Solubilization of Membrane Proteins
-
Resuspend the crude membrane pellet in ice-cold Solubilization Buffer containing this compound.
-
Incubate the suspension on a rotator or with gentle agitation for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.[1]
-
(Optional) Sonicate the sample on ice with several short bursts to further aid in solubilization.[1]
d. Isolation of Solubilized Proteins
-
Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.[1]
-
Carefully collect the supernatant, which now contains the solubilized membrane proteins.
-
The solubilized membrane proteins are now ready for downstream applications such as quantification, SDS-PAGE, Western blotting, or further purification.
Application Example: G-Protein Coupled Receptor (GPCR) Signaling Pathway
Membrane proteins, such as G-protein coupled receptors (GPCRs), are the targets of a large percentage of modern drugs. Their successful extraction in a functional state is crucial for drug screening and structural biology studies. Zwitterionic detergents like this compound are often employed for the solubilization of GPCRs. The following diagram illustrates a simplified GPCR signaling pathway.
References
Application Notes and Protocols for Enhanced Proteomic Analysis Using Sulfobetaine-14 in 2D Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional gel electrophoresis (2D-PAGE) remains a cornerstone technique in proteomics for the separation of complex protein mixtures.[1] A critical factor for successful 2D-PAGE is the effective solubilization of proteins, particularly challenging for hydrophobic and membrane-associated proteins.[2] Incomplete solubilization can result in protein loss, streaking, and a reduced number of resolved protein spots, thereby compromising the depth and accuracy of proteomic analysis.[3]
Zwitterionic detergents are essential components of 2D-PAGE sample buffers, and while CHAPS has been widely used, its efficacy with highly hydrophobic proteins is limited.[3][4] Sulfobetaine-14 (SB-14), also known as Amidothis compound (ASB-14), has emerged as a powerful alternative and supplement to CHAPS. Its unique chemical structure provides superior solubilizing capabilities, especially for integral membrane proteins, leading to improved resolution and a greater number of identified proteins.[2][4][5] These membrane proteins are crucial in various cellular processes, including signal transduction, making their effective analysis vital for drug development and disease research.[6][7]
These application notes provide a comprehensive guide to the use of this compound in 2D gel electrophoresis for enhanced proteomic analysis, including detailed protocols, quantitative data, and visual representations of relevant workflows and signaling pathways.
Data Presentation: Enhanced Protein Solubilization with this compound
The inclusion of this compound in the lysis and rehydration buffer has been shown to significantly increase the number of resolved protein spots in 2D gels, particularly for complex samples such as tissue extracts. The following tables summarize quantitative data from a comparative study on the solubilization of human brain proteins.
Table 1: Comparison of Detergents for Protein Solubilization of Human Brain Frontal Cortex Proteins (pH 3-10)
| Detergent Composition | Average Number of Detected Protein Spots | Significance (p-value) |
| 4% CHAPS | 985 | - |
| 4% CHAPS + 2% ASB-14 | 1192 | < 0.01 |
| 4% CHAPS + 2% ASB-16 | 1087 | < 0.01 (vs CHAPS + ASB-14) |
Data adapted from a study on human brain proteins. The combination of CHAPS and ASB-14 yielded the highest number of detectable spots, indicating superior protein solubilization.[5]
Table 2: Comparison of Detergents for Protein Solubilization of Human Brain Frontal Cortex Proteins (pH 6.5-10)
| Detergent Composition | Average Number of Detected Protein Spots | Significance (p-value) |
| 4% CHAPS | 372 | - |
| 4% CHAPS + 2% ASB-14 | 457 | < 0.001 |
Focusing on a narrower, more basic pH range further highlights the enhanced solubilization of proteins when combining CHAPS with ASB-14.[5]
Experimental Protocols
This section provides a detailed protocol for performing 2D gel electrophoresis using a this compound-containing buffer for enhanced protein solubilization.
Protocol 1: Sample Preparation and Solubilization using this compound
Materials:
-
Lysis/Rehydration Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) this compound (ASB-14), 40 mM Tris, 65 mM DTT, Protease Inhibitor Cocktail.
-
Protein sample (e.g., cell pellet, tissue homogenate)
-
Microcentrifuge
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Lysis/Rehydration Buffer:
-
On the day of use, add DTT and protease inhibitors to the urea/thiourea/detergent/Tris solution.
-
Gently warm the solution to 30°C to aid in the dissolution of all components. Do not heat excessively , as this can cause urea carbamylation of proteins.
-
-
Sample Lysis:
-
Add the appropriate volume of Lysis/Rehydration Buffer to your protein sample. The volume will depend on the starting material, but a common ratio is 5-10 volumes of buffer to the sample volume.
-
For cell pellets, resuspend thoroughly by pipetting and vortexing.
-
For tissue samples, homogenize in the Lysis/Rehydration Buffer on ice.
-
-
Solubilization:
-
Incubate the sample on a rocking platform or with intermittent vortexing for 30-60 minutes at room temperature to ensure complete protein solubilization.
-
For difficult-to-solubilize samples, brief sonication on ice can be performed. Be cautious to avoid sample heating and protein degradation.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet any insoluble material, such as nucleic acids and lipids.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a 2D-PAGE compatible protein assay (e.g., a modified Bradford assay).
-
-
Storage:
-
The solubilized protein sample is now ready for the first dimension of 2D electrophoresis (isoelectric focusing). Samples can be used immediately or stored in aliquots at -80°C.
-
Protocol 2: Two-Dimensional Gel Electrophoresis
First Dimension: Isoelectric Focusing (IEF)
-
IPG Strip Rehydration:
-
Pipette the desired amount of protein sample (typically 100-500 µg) into the channels of an IPG strip rehydration tray.
-
Carefully place the IPG strips (gel side down) into the channels, ensuring there are no air bubbles trapped underneath.
-
Overlay with mineral oil to prevent evaporation.
-
Allow the strips to rehydrate for at least 12 hours at room temperature.
-
-
Isoelectric Focusing:
-
Transfer the rehydrated IPG strips to the IEF focusing tray.
-
Apply wet paper wicks at both ends of the strips.
-
Overlay with mineral oil.
-
Run the IEF program according to the manufacturer's instructions. A typical program involves a gradual increase in voltage.
-
Second Dimension: SDS-PAGE
-
IPG Strip Equilibration:
-
Equilibration Buffer I (with DTT): 6 M Urea, 75 mM Tris-HCl (pH 8.8), 29.3% (v/v) Glycerol, 2% (w/v) SDS, 1% (w/v) DTT.
-
Equilibration Buffer II (with Iodoacetamide): 6 M Urea, 75 mM Tris-HCl (pH 8.8), 29.3% (v/v) Glycerol, 2% (w/v) SDS, 2.5% (w/v) Iodoacetamide.
-
Incubate the focused IPG strips in Equilibration Buffer I for 15 minutes with gentle agitation.
-
Discard the buffer and incubate the strips in Equilibration Buffer II for 15 minutes with gentle agitation.
-
-
Placing the IPG Strip on the Second-Dimension Gel:
-
Briefly rinse the equilibrated IPG strip in 1x SDS-PAGE running buffer.
-
Carefully place the IPG strip onto the top of the second-dimension polyacrylamide gel, ensuring good contact.
-
-
Sealing the IPG Strip:
-
Seal the IPG strip in place with a low-melting point agarose solution (e.g., 0.5% agarose in SDS-PAGE running buffer).
-
-
Electrophoresis:
-
Place the gel cassette into the electrophoresis tank and fill with SDS-PAGE running buffer.
-
Run the electrophoresis at a constant voltage or current until the dye front reaches the bottom of the gel.
-
-
Gel Staining and Analysis:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel using a compatible method (e.g., Coomassie Brilliant Blue, silver staining, or fluorescent dyes).
-
Image the gel and perform spot detection and analysis using appropriate software.
-
Visualizations
Experimental Workflow
Caption: Workflow for 2D Gel Electrophoresis using this compound.
Signaling Pathways of Interest
The enhanced solubilization of membrane proteins using this compound is particularly beneficial for studying signaling pathways initiated at the cell surface. Key examples include the Epidermal Growth Factor Receptor (EGFR) and G-Protein Coupled Receptor (GPCR) signaling pathways, which are critical in cell proliferation, differentiation, and are often dysregulated in diseases like cancer.[8][9][10][11][12][13][14][15][16]
Caption: Simplified EGFR Signaling Pathway.
Caption: Overview of G-Protein Coupled Receptor (GPCR) Signaling.
Conclusion
This compound is a highly effective zwitterionic detergent for enhancing the solubilization of proteins, particularly hydrophobic and membrane-associated proteins, for 2D gel electrophoresis. Its use, often in combination with CHAPS and a urea/thiourea chaotrope system, can lead to a significant increase in the number of resolved protein spots, providing a more comprehensive view of the proteome. The protocols and data presented here serve as a valuable resource for researchers, scientists, and drug development professionals aiming to improve the resolution and depth of their proteomic analyses, especially when investigating complex biological systems and signaling pathways involving membrane proteins.
References
- 1. bu.edu [bu.edu]
- 2. Department of Fundamental Neurosciences (DNF) - Unil [unil.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Membrane Proteomics in Cell Communication - Creative Proteomics [creative-proteomics.com]
- 7. Simple But Efficacious Enrichment of Integral Membrane Proteins and Their Interactions for In-Depth Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nautilus.bio [nautilus.bio]
- 9. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Plasma Membrane Proteomics and Its Application in Clinical Cancer Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. abeomics.com [abeomics.com]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 15. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for Cell Lysis with Sulfobetaine-14 Containing Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient extraction of proteins from cells is a critical first step for a wide range of downstream applications, from enzymatic assays to Western blotting and mass spectrometry. The choice of detergent in the lysis buffer is paramount to ensure effective disruption of cell membranes while preserving the native structure and function of the proteins of interest. Sulfobetaine-14 (SB-14), also known as Zwittergent 3-14, is a zwitterionic detergent that offers a gentle yet effective means of cell lysis, particularly for the solubilization of membrane proteins.[1][2][3] Its zwitterionic nature, possessing both a positive and a negative charge, allows it to break lipid-lipid and lipid-protein interactions without significantly altering protein structure. This makes it an excellent choice for applications where protein activity and integrity are crucial.
These application notes provide a comprehensive guide to utilizing this compound in cell lysis buffers for various cell types. Detailed protocols, comparative data, and visual guides are included to assist researchers in optimizing their protein extraction workflows.
Data Presentation
The selection of an appropriate detergent is often guided by its effectiveness in protein extraction compared to other available options. The following tables summarize the properties of this compound and provide a comparative overview of its performance.
Table 1: Properties of Common Laboratory Detergents
| Detergent | Type | Typical Working Concentration | Critical Micelle Concentration (CMC) | Key Properties & Applications |
| This compound (SB-14) | Zwitterionic | 0.5 - 2.0% | ~0.012% (w/v) | Mild, non-denaturing; ideal for solubilizing membrane proteins while preserving their native conformation and activity.[4] Compatible with various downstream applications including 2D electrophoresis.[5] |
| CHAPS | Zwitterionic | 0.5 - 1.0% | ~0.49% (w/v) | Mild, non-denaturing detergent commonly used for protein solubilization and stabilization, particularly for maintaining protein complexes. |
| Triton X-100 | Non-ionic | 0.1 - 1.0% | ~0.015% (w/v) | Gentle, non-denaturing detergent suitable for the extraction of cytoplasmic and membrane proteins.[6][7] |
| SDS (Sodium Dodecyl Sulfate) | Anionic | 0.1 - 1.0% | ~0.23% (w/v) | Strong, denaturing detergent that disrupts protein structure; primarily used for SDS-PAGE and applications where protein denaturation is desired.[8][9] |
| RIPA Buffer | Mixed | N/A | N/A | Contains a mixture of ionic and non-ionic detergents; highly effective for whole-cell extracts but can be denaturing.[6][9] |
Table 2: Illustrative Protein Yield Comparison
| Cell Type | Lysis Buffer | Typical Protein Yield (µg/10^6 cells) | Notes |
| Mammalian (e.g., HeLa) | 1% SB-14 Lysis Buffer | 150 - 250 | Good recovery of both cytosolic and membrane-associated proteins. |
| Mammalian (e.g., HeLa) | RIPA Buffer | 200 - 300 | Higher total yield but may include more denatured proteins. |
| Bacterial (e.g., E. coli) | 1% SB-14 Lysis Buffer with Lysozyme | 100 - 180 | Effective for outer membrane protein extraction.[4] |
| Bacterial (e.g., E. coli) | Bugbuster® Reagent | 120 - 200 | Commercial reagent, may require optimization to prevent protein loss during clarification.[10] |
Note: Protein yields are approximate and can vary significantly based on cell type, confluency, and the specific experimental conditions.
Experimental Protocols
The following are detailed protocols for cell lysis using this compound containing buffers for both mammalian and bacterial cells.
Protocol 1: Lysis of Adherent Mammalian Cells
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SB-14 Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktails (100X)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
SB-14 Lysis Buffer Recipe (for 10 mL):
-
50 mM Tris-HCl, pH 7.4 (0.5 mL of 1 M stock)
-
150 mM NaCl (0.3 mL of 5 M stock)
-
1 mM EDTA (20 µL of 0.5 M stock)
-
1% (w/v) this compound (0.1 g)
-
Add deionized water to a final volume of 10 mL. Store at 4°C.
Procedure:
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of SB-14 Lysis Buffer.
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold complete SB-14 Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Place the dish on ice for 5-10 minutes to allow for cell lysis.
-
Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for an additional 20 minutes, with gentle vortexing every 5 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[11]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., Bradford or BCA). Note that detergents can interfere with some protein assays; follow the manufacturer's instructions for detergent compatibility.[12]
Protocol 2: Lysis of Bacterial Cells (for Outer Membrane Proteins)
Materials:
-
Bacterial cell pellet
-
20 mM MOPS buffer, pH 7.5
-
Lysozyme
-
This compound (Zwittergent 3-14)
-
Sonicator
-
Ultracentrifuge
Procedure: [4]
-
Resuspend the bacterial cell pellet in 20 mM MOPS buffer, pH 7.5.
-
Perform mechanical lysis using a French press or sonication to break open the cells.
-
Centrifuge at low speed (5,000 x g for 15 minutes) to remove unbroken cells.
-
Pellet the cell envelopes by high-speed centrifugation (e.g., 150,000 x g for 1 hour).
-
Resuspend the envelope pellet in 20 mM MOPS, pH 7.5 containing 0.5 mg/mL lysozyme.
-
Sonicate briefly (e.g., 3 x 10-second bursts) to ensure a homogenous suspension.
-
Add this compound to a final concentration of 1% (w/v) and sonicate again to homogenize.
-
Centrifuge at 150,000 x g for 1 hour to pellet insoluble material.
-
The supernatant contains the solubilized outer membrane proteins.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways where protein extraction is crucial, and the general experimental workflow for cell lysis.
Caption: A generalized workflow for cell lysis and protein extraction.
Caption: Key components of the EGFR signaling cascade.[13][14][15]
Caption: Overview of the canonical STAT3 signaling pathway.[1][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation of Outer Membrane Protein With Zwittergent 3-14 - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 8. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. bostonbib.com [bostonbib.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sinobiological.com [sinobiological.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Sulfobetaine-14 in Isoelectric Focusing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfobetaine-14 (SB-14), a zwitterionic detergent, to enhance protein solubilization and improve resolution in isoelectric focusing (IEF) protocols. The inclusion of detailed methodologies, quantitative data summaries, and illustrative diagrams is intended to facilitate the seamless integration of SB-14 into existing workflows for protein analysis and characterization, which is a critical aspect of drug development and proteomics research.
Introduction to this compound in Isoelectric Focusing
This compound, also known as N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a member of the sulfobetaine family of zwitterionic detergents. These detergents are particularly well-suited for IEF and other electrophoretic techniques because they effectively solubilize proteins, especially hydrophobic and membrane proteins, without altering their native charge.[1] This property is crucial for accurate protein separation based on their isoelectric point (pI).[2][3][4]
The use of sulfobetaines like SB-14 in conjunction with chaotropic agents such as urea and thiourea has been shown to significantly improve the solubilization of challenging proteins, leading to better resolution and a higher yield of focused proteins in 2D gel electrophoresis.[5][6][7] The addition of sulfobetaine-type mild solubilization agents has been demonstrated to increase the yield of protein extraction by up to 100% for microsomal membrane proteins and proteins from lyophilized platelets.[8]
Key Advantages of Using this compound in IEF:
-
Enhanced Solubilization: Effectively solubilizes hydrophobic and membrane proteins that are often difficult to analyze with standard protocols.[9][10]
-
Charge Neutrality: As a zwitterionic detergent, it does not interfere with the native charge of the proteins, ensuring accurate pI determination.[1]
-
Improved Resolution: By preventing protein aggregation and precipitation at their pI, SB-14 leads to sharper, more focused bands.
-
Compatibility: Works synergistically with common IEF reagents like urea, thiourea, and other non-ionic or zwitterionic detergents such as CHAPS.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of sulfobetaines in IEF sample preparation, drawing from studies on various sulfobetaine detergents, including amidothis compound (ASB-14), which is structurally and functionally similar to this compound.
Table 1: Recommended Reagent Concentrations for Protein Solubilization Buffers Incorporating Sulfobetaines
| Reagent | Concentration Range | Purpose | Reference |
| Urea | 5 - 8 M | Chaotropic agent, denatures proteins | [5][6] |
| Thiourea | 2 M | Enhances solubilization of hydrophobic proteins | [5] |
| This compound (or similar) | 0.2 - 2% (w/v) | Zwitterionic detergent for solubilization | [5][9] |
| CHAPS | 2 - 4% (w/v) | Non-ionic/zwitterionic detergent | [5] |
| Dithiothreitol (DTT) | 20 - 100 mM | Reducing agent, breaks disulfide bonds | [6] |
| Carrier Ampholytes | 0.5 - 2% (v/v) | Forms the pH gradient | [6] |
Table 2: Reported Improvements in Protein Solubilization and Recovery
| Protein Type | Sulfobetaine Used | Key Findings | Reference |
| Microsomal membrane proteins | Sulfobetaine-type agents | Up to 100% increase in protein extraction yield | [8] |
| Platelet proteins (lyophilized) | Sulfobetaine-type agents | Significant increase in protein extraction yield | [8] |
| Integral membrane protein (GLUT-1) | Amidothis compound (ASB-14) | Near complete solubilization and >90% recovery in 1D and 2D Western blots | [9] |
| Sparingly-soluble proteins | SB 3-10, NDSB 256 | Improved solubility and transfer in 2D-PAGE | [5] |
Experimental Protocols
The following protocols are detailed methodologies for incorporating this compound into IEF experiments.
Protocol 1: Sample Preparation for 2D Electrophoresis using a this compound Lysis/Rehydration Buffer
This protocol is adapted from methodologies that have proven effective for solubilizing complex and hydrophobic protein mixtures.[5][6][9]
Materials:
-
Urea
-
Thiourea
-
This compound (SB-14)
-
CHAPS
-
Dithiothreitol (DTT)
-
Carrier Ampholytes (appropriate pH range)
-
Deionized water
-
Sample of interest (e.g., cell pellet, tissue homogenate)
-
Protease and phosphatase inhibitors
Lysis/Rehydration Buffer Formulation (prepare fresh):
-
7 M Urea
-
2 M Thiourea
-
2% (w/v) CHAPS
-
1% (w/v) this compound
-
65 mM DTT
-
0.5% (v/v) Carrier Ampholytes
-
Protease and phosphatase inhibitor cocktail (as per manufacturer's recommendation)
Procedure:
-
Buffer Preparation: In a fume hood, carefully weigh and dissolve urea and thiourea in deionized water. This may require gentle heating (do not exceed 30°C to prevent urea carbamylation). Add CHAPS and this compound and mix until fully dissolved. Add DTT and carrier ampholytes. Adjust the final volume with deionized water.
-
Sample Solubilization:
-
For cell pellets, add an appropriate volume of the Lysis/Rehydration Buffer to the pellet.
-
For tissue samples, homogenize the tissue in a minimal volume of a compatible buffer before adding the Lysis/Rehydration Buffer.
-
-
Incubation: Vortex the sample mixture vigorously for 1-2 minutes. Incubate at room temperature for 30-60 minutes with intermittent vortexing to ensure complete solubilization.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 20 minutes at room temperature to pellet any insoluble material, such as nucleic acids and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins. This is your sample for IEF.
-
Protein Quantification: Determine the protein concentration of the solubilized sample using a compatible protein assay (e.g., a modified Bradford assay).
Protocol 2: First-Dimension Isoelectric Focusing with Immobilized pH Gradient (IPG) Strips
This protocol outlines the steps for rehydrating IPG strips with the protein sample prepared in Protocol 1 and performing the IEF run.
Materials:
-
Solubilized protein sample (from Protocol 1)
-
Immobilized pH Gradient (IPG) strips of the desired pH range and length
-
IPG strip rehydration tray
-
Isoelectric focusing unit
-
Mineral oil
-
Paper wicks
Procedure:
-
Sample Loading and Rehydration:
-
Pipette the desired amount of protein sample (typically 50-1000 µg, depending on the IPG strip and staining method) into the channels of the rehydration tray.
-
Carefully place the IPG strips, gel-side down, into the sample-containing channels. Ensure there are no air bubbles trapped under the strips.
-
Overlay each strip with mineral oil to prevent evaporation during rehydration.
-
Cover the tray and allow the strips to rehydrate for a minimum of 12 hours at room temperature.
-
-
Setting up the IEF Run:
-
Place the rehydrated IPG strips into the focusing tray of the IEF unit, ensuring the acidic (+) end of the strip is oriented towards the anode and the basic (-) end towards the cathode.
-
Moisten paper wicks with deionized water and place them on the electrodes to ensure good electrical contact.
-
Place the electrodes in contact with the wicks at the ends of the IPG strips.
-
-
Isoelectric Focusing:
-
Perform the IEF run using a multi-step voltage program. A typical program is outlined in the table below. The exact parameters may need to be optimized for your specific sample and IPG strips.
-
Table 3: Example IEF Voltage Program
| Step | Voltage (V) | Duration | Ramping |
| 1. Rehydration (Active) | 50 | 12 hours | Linear |
| 2. Step and Hold 1 | 250 | 30 minutes | Linear |
| 3. Step and Hold 2 | 1,000 | 1 hour | Linear |
| 4. Gradient | 8,000 | 2 hours | Linear |
| 5. Focusing | 8,000 | 40,000 V-hrs | Rapid |
| 6. Hold | 500 | Until ready for 2nd dimension | - |
-
Post-IEF Strip Handling: Once the focusing is complete, the IPG strips can be stored at -80°C or immediately processed for the second dimension (SDS-PAGE).
Visualizations
Role of this compound in Protein Solubilization
Caption: Role of this compound in protein solubilization for IEF.
Experimental Workflow for IEF Incorporating this compound
Caption: Workflow for 2D electrophoresis using this compound.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. Isoelectric Point Determination with IEF - Creative Proteomics [creative-proteomics.com]
- 3. Isoelectric focusing - Wikipedia [en.wikipedia.org]
- 4. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 5. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Department of Fundamental Neurosciences (DNF) - Unil [unil.ch]
- 7. arxiv.org [arxiv.org]
- 8. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Recombinant Membrane Proteins Using Sulfobetaine-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of recombinant membrane proteins is a critical yet challenging step in academic research and drug development. These proteins, embedded within the lipid bilayer, require detergents to be extracted and stabilized in a soluble form for downstream applications such as structural studies, functional assays, and drug screening. Sulfobetaine-14 (SB-14), also known as Zwittergent 3-14, is a zwitterionic detergent that has proven effective in the solubilization and purification of various membrane proteins. Its unique properties, including charge neutrality over a wide pH range and a balance between hydrophobic and hydrophilic moieties, make it a valuable tool for maintaining the structural integrity and biological activity of these challenging targets.
This document provides detailed application notes and protocols for the use of this compound in the purification of recombinant membrane proteins, supported by quantitative data and experimental workflows.
Properties of this compound (Zwittergent 3-14)
This compound belongs to the sulfobetaine class of zwitterionic detergents. Its structure consists of a hydrophobic 14-carbon alkyl chain and a hydrophilic head group containing both a quaternary ammonium cation and a sulfonate anion. This combination of charged groups results in a net neutral charge over a broad pH range, which minimizes non-specific interactions with charged residues on the protein surface.
| Property | Value | Reference |
| Molecular Weight | 363.59 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 0.012% (w/v) or ~0.33 mM in water | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
The low critical micelle concentration (CMC) of SB-14 is advantageous as it allows for the formation of micelles at low detergent concentrations, which is crucial for efficient membrane protein solubilization and stability during purification.
Application: Purification of Recombinant Human Interferon-β Ser17 (Betaseron) from Inclusion Bodies
A notable application of this compound (Zwittergent 3-14) is in the purification of recombinant proteins from inclusion bodies, which are dense aggregates of misfolded protein. A study on the purification of recombinant human interferon-beta Ser17 (Betaseron) from E. coli inclusion bodies demonstrated the efficacy of SB-14 in a non-denaturing purification process.[2]
In this process, a combination of urea and Zwittergent 3-14 was used to wash the inclusion bodies.[2] Solubilization was then achieved by a brief shift to pH 12 in the presence of 2.5% Zwittergent 3-14, followed by a rapid neutralization to pH 8.0.[2][3] This method resulted in complete solubilization without observable protein precipitation upon pH adjustment.[2] The solubilized protein was then successfully purified using ion-exchange and size-exclusion chromatography, yielding bioactive and refoldable Betaseron.[2] This case highlights the utility of SB-14 in rescuing functional proteins from aggregated states, a common challenge in recombinant protein production.
Experimental Protocols
Protocol 1: Solubilization of Outer Membrane Proteins from E. coli
This protocol is adapted from the Hancock Lab method for the solubilization of outer membrane proteins using Zwittergent 3-14.[1]
Materials:
-
E. coli cell paste expressing the recombinant membrane protein
-
20 mM MOPS buffer, pH 7.5
-
Lysozyme
-
Zwittergent 3-14 (SB-14)
-
50 mM EDTA in 20 mM MOPS, pH 7.5
-
0.4 M NaCl in 20 mM MOPS, pH 7.5
-
High-speed centrifuge and rotor
-
Sonicator
Procedure:
-
Preparation of Cell Envelopes:
-
Resuspend E. coli cell paste in 20 mM MOPS buffer, pH 7.5.
-
Lyse the cells by French pressing.
-
Perform a low-speed centrifugation at 5,000 x g for 15 minutes to remove unbroken cells.
-
Pellet the cell envelopes from the supernatant by high-speed centrifugation at 150,000 x g for 1 hour.[1]
-
-
Initial Solubilization:
-
Resuspend the envelope pellet in 20 mM MOPS buffer, pH 7.5, containing 0.1% (w/v) Zwittergent 3-14.
-
Homogenize the suspension by sonicating for 3 x 10-second bursts.
-
Centrifuge at 150,000 x g for 1 hour. Retain the supernatant which contains some solubilized proteins.
-
-
Sequential Extraction (Optional, for differential solubilization):
-
Resuspend the pellet from the previous step in 20 mM MOPS, pH 7.5, containing 0.1% Zwittergent 3-14 and 50 mM EDTA. Sonicate and centrifuge as before. Retain the supernatant.
-
Resuspend the subsequent pellet in 20 mM MOPS, pH 7.5, containing 0.1% Zwittergent 3-14 and 0.4 M NaCl. Sonicate and centrifuge. Retain the supernatant.
-
Finally, resuspend the remaining pellet in 20 mM MOPS, pH 7.5, with 1.0% (w/v) Zwittergent 3-14. Sonicate and centrifuge. Retain the supernatant.
-
-
Analysis:
-
Analyze all retained supernatants by SDS-PAGE to identify the fraction containing the highest concentration of the target recombinant membrane protein. For example, OprP is primarily solubilized in the fraction with EDTA, while OprF is solubilized in the fraction with NaCl.[1]
-
Protocol 2: Purification of Recombinant Protein from Inclusion Bodies
This protocol is a generalized procedure based on the method used for the purification of Betaseron.[2][3]
Materials:
-
Inclusion body preparation containing the recombinant protein
-
Wash Buffer: 2 M Urea, 2% (w/v) Zwittergent 3-14 in Milli-Q water
-
Solubilization Buffer: 2.5% (w/v) Zwittergent 3-14 in Milli-Q water
-
5.0 M NaOH
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Chromatography columns (e.g., ion-exchange, size-exclusion)
-
Dialysis tubing and buffer
Procedure:
-
Inclusion Body Washing:
-
Resuspend the inclusion bodies in the Wash Buffer.
-
Mix for 20-30 minutes at room temperature.
-
Pellet the washed inclusion bodies by centrifugation at 5,000 x g for 15 minutes.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in Milli-Q water.
-
Briefly sonicate to ensure a homogenous suspension.
-
While stirring, rapidly adjust the pH of the suspension to 12 with 5.0 M NaOH.
-
Immediately after reaching pH 12, add an equal volume of Solubilization Buffer to achieve a final concentration of 2.5% Zwittergent 3-14.
-
Continue stirring for 1 minute.
-
Rapidly neutralize the solution to pH 8.0 with the Neutralization Buffer.
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet any insoluble material.
-
Collect the clear supernatant containing the solubilized recombinant protein.
-
-
Chromatographic Purification:
-
Subject the clarified supernatant to appropriate chromatographic steps, such as ion-exchange chromatography followed by size-exclusion chromatography, to purify the target protein. Ensure all chromatography buffers contain a concentration of Zwittergent 3-14 above its CMC (e.g., 0.05%) to maintain protein solubility.
-
-
Refolding (if necessary):
-
The purified protein in the Zwittergent 3-14 solution can often be refolded by dialysis against a buffer lacking the detergent or containing a lower concentration of it, which may also contain refolding additives.[2]
-
Visualizing the Workflow
A general workflow for the purification of a recombinant membrane protein using this compound is depicted below.
References
Application Notes and Protocols for the Removal of Sulfobetaine-14 from Protein Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobetaine-14 (SB-14) is a zwitterionic detergent widely used in biochemical and molecular biology applications for the solubilization and purification of membrane proteins and other hydrophobic biomolecules. Its ability to maintain proteins in their native and functional state makes it a valuable tool in protein extraction. However, the presence of SB-14 can interfere with downstream applications such as mass spectrometry, immunoassays (e.g., ELISA), and isoelectric focusing. Therefore, its efficient removal from protein samples post-extraction is a critical step for obtaining reliable and accurate experimental results.
This document provides detailed application notes and protocols for several common methods to remove this compound from protein samples. The described techniques include dialysis, size exclusion chromatography (SEC), protein precipitation (using acetone or a methanol/chloroform mixture), and a brief overview of cyclodextrin-assisted removal. Each section includes a detailed experimental protocol and a discussion of the method's principles, advantages, and limitations.
Comparison of this compound Removal Methods
The selection of an appropriate method for SB-14 removal depends on factors such as the properties of the protein of interest, the initial detergent concentration, the required final purity, and the desired protein recovery. The following table summarizes quantitative data for the removal of a similar zwitterionic detergent, CHAPS, which can serve as a reasonable estimate for the performance of these methods with this compound. It is important to note that actual removal efficiency and protein recovery can vary depending on the specific protein and experimental conditions.
| Method | Principle | Estimated SB-14 Removal Efficiency (%) | Estimated Protein Recovery (%) | Key Advantages | Key Disadvantages |
| Dialysis | Size-based separation via a semi-permeable membrane.[1] | ~95[2] | > 90 | Gentle, preserves protein activity. | Time-consuming, may require large buffer volumes.[3] |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their size as they pass through a porous resin.[4] | > 99[2] | > 90 | Fast, high removal efficiency, can also be used for buffer exchange.[3][4] | Can lead to sample dilution. |
| Acetone Precipitation | Use of an organic solvent to reduce protein solubility and cause precipitation. | > 95 | 80 - 95+ | Simple, rapid, and effective for concentrating proteins.[5] | Can cause protein denaturation and aggregation, pellet can be difficult to resolubilize.[5] |
| Methanol/Chloroform Precipitation | Phase separation to precipitate proteins at the interface while detergents remain in the solvent phases. | > 95 | 85 - 95+ | Effective for samples with high salt and detergent concentrations. | Can be more complex than single-solvent precipitation, may lead to protein denaturation. |
| Cyclodextrin-Assisted Removal | Cyclodextrins encapsulate detergent monomers, which can then be removed. | High (not quantified) | High (not quantified) | Specific for detergent removal, can be gentle on proteins. | May require optimization of cyclodextrin type and concentration. |
Experimental Protocols
Dialysis
Dialysis is a gentle and widely used technique for removing small molecules like detergent monomers from protein solutions. The process relies on the passive diffusion of molecules across a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the larger protein molecules while allowing the smaller detergent monomers to pass through into a large volume of dialysis buffer.[1] For effective removal, the concentration of the detergent in the protein sample should be below its critical micelle concentration (CMC), as micelles are too large to pass through the membrane pores.[3]
Workflow for Dialysis-Based Detergent Removal
Caption: Workflow for removing this compound using dialysis.
Protocol:
-
Select an appropriate dialysis membrane: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your protein of interest (typically 1/3 to 1/2 the molecular weight of the protein) but large enough to allow the passage of SB-14 monomers (MW = 363.6 g/mol ).
-
Prepare the dialysis membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
-
Prepare the dialysis buffer: Use a buffer that is compatible with your protein and downstream applications. A large volume of buffer is recommended (e.g., 100-500 times the sample volume) to maintain a steep concentration gradient.
-
Load the sample: Pipette the protein sample into the prepared dialysis tubing or cassette and securely seal it, ensuring no leaks.
-
Perform dialysis: Immerse the sealed dialysis bag/cassette in the dialysis buffer at 4°C with gentle stirring.
-
Change the buffer: For efficient removal, perform at least three buffer changes. A typical schedule is to dialyze for 2-4 hours for the first two changes, followed by an overnight dialysis for the final change.
-
Recover the sample: Carefully remove the dialysis bag/cassette from the buffer and transfer the purified protein sample to a clean tube.
Size Exclusion Chromatography (SEC)
Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius.[4] The protein sample is passed through a column packed with a porous resin. Larger molecules (proteins) are excluded from the pores and elute first, while smaller molecules (detergent monomers) enter the pores and have a longer path, thus eluting later. This method is rapid and highly efficient for detergent removal and can simultaneously be used for buffer exchange.[3][4]
Workflow for Size Exclusion Chromatography
Caption: Workflow for SB-14 removal using Size Exclusion Chromatography.
Protocol:
-
Select an appropriate SEC resin: Choose a resin with a fractionation range that allows for the separation of your protein from the SB-14 monomers. Desalting columns are often suitable for this purpose.
-
Equilibrate the column: Equilibrate the SEC column with a buffer compatible with your protein and downstream applications.
-
Prepare the sample: Ensure the protein sample is clear and free of precipitates by centrifugation or filtration.
-
Load the sample: Apply the protein sample to the top of the equilibrated column.
-
Elute and collect fractions: Begin the elution with the equilibration buffer and collect fractions. The protein will typically elute in the void volume or early fractions, while the detergent will be in later fractions.
-
Monitor protein elution: Monitor the protein elution using UV absorbance at 280 nm.
-
Analyze fractions and pool: Analyze the collected fractions (e.g., by SDS-PAGE) to identify those containing the purified protein. Pool the relevant fractions.
Protein Precipitation
Protein precipitation is a rapid method for concentrating proteins and removing contaminants like detergents. Organic solvents like acetone or a mixture of methanol and chloroform are commonly used. These solvents reduce the dielectric constant of the solution, leading to a decrease in protein solubility and subsequent precipitation.[5] The precipitated protein is then pelleted by centrifugation, and the supernatant containing the detergent is discarded.
Workflow for Acetone Precipitation
Caption: Workflow for removing SB-14 via acetone precipitation.
Protocol:
-
Pre-chill acetone: Cool the required volume of acetone to -20°C.
-
Add acetone to the sample: Add at least four volumes of cold acetone to your protein sample in a centrifuge tube.
-
Incubate: Vortex the mixture and incubate at -20°C for at least 1 hour to allow for protein precipitation.
-
Centrifuge: Pellet the precipitated protein by centrifugation at high speed (e.g., 13,000 - 15,000 x g) for 10 minutes at 4°C.[5]
-
Remove supernatant: Carefully decant the supernatant containing the acetone and dissolved SB-14, being careful not to disturb the protein pellet.
-
Wash pellet (optional): To remove residual detergent, you can wash the pellet by adding a smaller volume of cold acetone, vortexing briefly, and repeating the centrifugation step.
-
Dry the pellet: Air-dry the pellet for a short period (e.g., 5-10 minutes) to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet: Resuspend the protein pellet in a suitable buffer for your downstream application.
This method is particularly effective for removing detergents from protein samples. It involves the addition of methanol, chloroform, and water to create a two-phase system where the protein precipitates at the interface.
Protocol:
-
Initial volumes: To 100 µL of your protein sample, add 400 µL of methanol.
-
Vortex: Vortex the mixture thoroughly.
-
Add chloroform: Add 100 µL of chloroform and vortex again.
-
Add water: Add 300 µL of water to induce phase separation and vortex. The solution should become cloudy.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 1-2 minutes. Three layers will form: an upper aqueous layer, a protein precipitate at the interface, and a lower chloroform layer.
-
Remove the upper layer: Carefully aspirate and discard the upper aqueous layer.
-
Add methanol: Add 400 µL of methanol to the remaining solution and vortex.
-
Centrifuge again: Centrifuge at high speed for 2-5 minutes to pellet the protein.
-
Remove supernatant: Carefully decant the supernatant.
-
Dry the pellet: Air-dry the pellet briefly.
-
Resuspend the pellet: Resuspend the protein pellet in a suitable buffer.
Cyclodextrin-Assisted Removal
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, such as the alkyl chains of detergent monomers, forming inclusion complexes. These complexes can then be removed from the protein solution. This method is known to be gentle and specific for detergent removal.
Workflow for Cyclodextrin-Assisted Removal
Caption: General workflow for cyclodextrin-assisted detergent removal.
Protocol:
The specific protocol for cyclodextrin-assisted removal can vary. A general approach involves:
-
Select the appropriate cyclodextrin: The choice of cyclodextrin (α, β, or γ) depends on the size of the hydrophobic tail of the detergent. For SB-14, with a C14 alkyl chain, β-cyclodextrin or its derivatives are likely to be effective.
-
Determine the optimal concentration: The concentration of cyclodextrin needs to be optimized to efficiently capture the detergent monomers without negatively affecting the protein.
-
Incubation: The protein-detergent solution is incubated with the cyclodextrin to allow for the formation of inclusion complexes.
-
Removal of complexes: The detergent-cyclodextrin complexes can then be removed by methods such as dialysis or size exclusion chromatography, as they are larger than the detergent monomers alone.
Conclusion
The removal of this compound from protein samples is essential for the success of many downstream applications. The choice of the removal method should be carefully considered based on the specific requirements of the experiment. Dialysis and size exclusion chromatography are gentle methods that are effective for preserving protein structure and function. Precipitation methods are rapid and can concentrate the protein sample but carry a risk of denaturation. Cyclodextrin-assisted removal offers a specific and gentle alternative. For optimal results, it is recommended to empirically test and optimize the chosen method for your specific protein of interest.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Synthesis of a radiolabeled zwitterionic detergent and its use in protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. goldbio.com [goldbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing Sulfobetaine-14 concentration in cell lysis buffer for maximum yield
Welcome to the technical support center for optimizing Sulfobetaine-14 (SB-14) in cell lysis buffers. This guide provides frequently asked questions, troubleshooting advice, and detailed protocols to help researchers, scientists, and drug development professionals maximize protein yield and integrity during cell lysis and protein extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cell lysis?
This compound (also known as SB3-14 or n-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a zwitterionic detergent.[1] It contains both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[2][3] This property makes it a mild but effective detergent for disrupting cell membranes to release proteins.[2][4] It is particularly useful for solubilizing membrane proteins while preserving their native structure and biological activity.[1][5]
Key properties of SB-14 include:
-
Type: Zwitterionic Detergent[1]
-
Critical Micelle Concentration (CMC): 0.1-0.4 mM in water[1][5]
-
Aggregation Number: 83 (the number of detergent molecules in a micelle)[1][5]
-
Solubility: Water Soluble[5]
Q2: What is a good starting concentration for SB-14 in a lysis buffer?
A common starting point for optimization is to use a concentration 2 to 10 times the Critical Micelle Concentration (CMC).[6] For SB-14, the CMC is approximately 0.1-0.4 mM.[1][5] Therefore, a typical experimental range to test is between 0.2% and 2.0% (w/v) . For initial experiments, starting with a concentration of 0.5% to 1.0% (w/v) is often a reasonable choice.[7] The optimal concentration is highly dependent on the specific cell type, cell density, and the properties of the target protein.
Q3: How does SB-14 compare to other detergents like Triton X-100 or CHAPS?
-
SB-14 vs. Triton X-100 (Non-ionic): Triton X-100 is a very common mild, non-ionic detergent.[8] While effective, it can sometimes be harsh on certain protein complexes. SB-14, being zwitterionic, is also considered mild but can be more effective at solubilizing certain membrane proteins without disrupting protein-protein interactions.[9]
-
SB-14 vs. CHAPS (Zwitterionic): Both are zwitterionic detergents. CHAPS has a higher CMC (8-10 mM) and is well-known for its use in 2D electrophoresis.[10][11] SB-14, with its longer alkyl chain, is more hydrophobic and can be more efficient at solubilizing highly hydrophobic membrane proteins.[12] The choice between them often depends on the specific protein and downstream application.
Q4: Is SB-14 compatible with downstream applications like the BCA protein assay?
Zwitterionic detergents like SB-14 are generally more compatible with common protein assays than ionic detergents (like SDS). However, they can still interfere.
-
BCA Assay: Generally compatible with SB-14 up to a certain concentration. It is crucial to include the same concentration of SB-14 present in the samples in the blank and standard curve wells to ensure accuracy.[6]
-
Bradford Assay: This assay is highly susceptible to interference from most detergents, including SB-14, as they disrupt the dye-binding mechanism. It is generally not recommended without prior removal of the detergent.[6]
Troubleshooting Guide
Problem: My total protein yield is low.
-
Potential Cause 1: Suboptimal Detergent Concentration.
-
Potential Cause 2: Incomplete Cell Lysis.
-
Solution: Some cell types are more resistant to lysis.[15] Increase the incubation time in the lysis buffer (e.g., from 20 minutes to 45 minutes) on ice or with gentle agitation.[15] For very resistant cells, consider supplementing chemical lysis with physical methods like sonication or freeze-thaw cycles.[16]
-
-
Potential Cause 3: Low Starting Cell Number.
-
Solution: Ensure you are starting with a sufficient number of cells. If using adherent cells, a subconfluent plate will naturally yield less protein.[16] Consider scraping and pelleting the cells before adding a smaller, more concentrated volume of lysis buffer.
-
-
Potential Cause 4: Protein Degradation.
Problem: The lysate is very viscous and difficult to pipette.
-
Potential Cause: Release of DNA.
-
Solution: Cell lysis releases genomic DNA, which can make the lysate viscous and interfere with subsequent steps.[15][16] Add DNase I (and 1 mM MgCl₂) to the lysis buffer to digest the DNA and reduce viscosity.[15] Alternatively, mechanically shear the DNA by passing the lysate through a small-gauge needle several times.[16]
-
Problem: My target protein is in the insoluble pellet after centrifugation.
-
Potential Cause 1: Insufficient Solubilization.
-
Solution: The SB-14 concentration may not be high enough to solubilize the protein, especially if it is a multi-pass transmembrane protein.[16] Increase the SB-14 concentration. You can also try increasing the salt concentration (e.g., from 150 mM to 300 mM NaCl) to enhance extraction, but be aware this may disrupt some protein interactions.
-
-
Potential Cause 2: Protein Aggregation.
-
Solution: The protein may be aggregating upon release from the membrane. Including 5-10% glycerol in the lysis buffer can help stabilize proteins and prevent aggregation.[18] Ensure the lysis process is gentle and avoids excessive foaming, which can denature proteins.
-
Experimental Protocols
Protocol: Optimizing SB-14 Concentration for Maximum Protein Yield
This protocol provides a framework for systematically determining the optimal SB-14 concentration for a given cell type and target protein.
1. Materials
-
Cell Pellet (from a consistent number of cells for each condition)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer Base: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA
-
10% (w/v) SB-14 Stock Solution in deionized water
-
Protease Inhibitor Cocktail (e.g., 100x stock)
-
DNase I (optional)
-
Pre-chilled microcentrifuge tubes
2. Procedure
-
Cell Harvesting: Harvest cells and wash the pellet once with ice-cold PBS to remove media components. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Lysis Buffer Preparation: Prepare a series of lysis buffers with varying SB-14 concentrations. For a final volume of 1 mL for each condition:
-
Add 950 µL of Lysis Buffer Base to four separate pre-chilled tubes.
-
Add 10 µL of 100x Protease Inhibitor Cocktail to each tube.
-
Add the 10% SB-14 stock solution as follows: 25 µL (for 0.25%), 50 µL (for 0.5%), 100 µL (for 1.0%), and 200 µL (for 2.0%).
-
Adjust the final volume to 1 mL with Lysis Buffer Base. Mix gently.
-
-
Cell Lysis: Resuspend a cell pellet in each of the prepared lysis buffers. A typical starting volume is 200-400 µL of buffer per 10 million cells.
-
Incubation: Incubate the tubes on a rotator or rocker for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysates at >14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[7]
-
Supernatant Collection: Carefully transfer the clear supernatant from each tube to a new pre-chilled tube. This fraction contains the soluble proteins.
-
Analysis: Determine the total protein concentration in each supernatant using a detergent-compatible method like the BCA assay.[6] If desired, analyze the yield of a specific target protein using SDS-PAGE and Western Blotting.
Data Presentation
Table 1: Example Results from an SB-14 Optimization Experiment
This table illustrates typical results from the protocol described above, helping to identify the optimal detergent concentration.
| SB-14 Conc. (% w/v) | Total Protein Yield (mg/mL) | Pellet Size (Qualitative) | Lysate Viscosity (Qualitative) | Target Protein Signal (Western Blot) |
| 0.25% | 1.8 | Large | Low | Weak |
| 0.5% | 3.5 | Medium | Low | Moderate |
| 1.0% | 4.9 | Small | Low | Strong |
| 2.0% | 4.7 | Small | Low | Strong (slight decrease) |
In this hypothetical example, 1.0% SB-14 provides the maximum yield of soluble protein without evidence of protein loss that might occur at higher concentrations due to denaturation or disruption of antibody epitopes.
Mandatory Visualizations
Logical & Experimental Workflows
The following diagrams illustrate the logical relationships in detergent optimization and the experimental workflow for achieving it.
Caption: Relationship between SB-14 concentration and experimental outcomes.
Caption: Experimental workflow for optimizing SB-14 concentration.
Preserving Biological Pathways for Analysis
Effective lysis is critical not only for yield but also for preserving the integrity of cellular components for downstream analysis. A mild, non-denaturing detergent like SB-14 is ideal for extracting proteins involved in signaling pathways, as it helps maintain their native conformation and post-translational modifications (e.g., phosphorylation), which are essential for studying their activity.
References
- 1. Sulfobetaine 3-14 (SB 3-14) [gbiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfobetaine 3-14 (SB 3-14) Detergent | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. goldbio.com [goldbio.com]
- 14. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting horizontal streaking in 2D-PAGE with Sulfobetaine-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), with a specific focus on horizontal streaking when using sulfobetaine detergents like Sulfobetaine-14 (also known as Zwittergent 3-14 or SB3-14).
Frequently Asked Questions (FAQs) - Horizontal Streaking
Q1: What is horizontal streaking in 2D-PAGE, and what does it indicate?
Horizontal streaking on a 2D gel refers to the appearance of elongated protein spots or lines in the horizontal direction. This phenomenon is generally indicative of problems with the first dimension of 2D-PAGE, isoelectric focusing (IEF).[1][2] It suggests that proteins have not focused into discrete, sharp spots at their respective isoelectric points (pI).
Q2: I'm using this compound in my sample preparation, but I'm still observing horizontal streaking. What are the likely causes?
While this compound is a powerful zwitterionic detergent used to improve the solubilization of proteins, particularly hydrophobic ones, its presence alone does not guarantee a perfect 2D gel.[3][4] Several factors can still lead to horizontal streaking:
-
Inadequate Protein Solubilization: The concentration of this compound or the combination of detergents may be suboptimal for your specific protein sample.[5]
-
Sample Contamination: The presence of ionic contaminants such as salts, lipids, nucleic acids, and polysaccharides can interfere with IEF.[1][6][7]
-
Protein Overloading: Exceeding the loading capacity of the IPG strip can lead to protein aggregation and precipitation, resulting in streaks.[1][8][9]
-
Suboptimal IEF Conditions: Incomplete or excessive focusing times, incorrect voltage, or temperature fluctuations can all contribute to horizontal streaking.[1][6]
-
Improper Sample Preparation: Residual contaminants from sample preparation steps can interfere with focusing.[1][6]
Q3: How does this compound improve 2D-PAGE results?
This compound, a zwitterionic detergent, is effective in breaking protein-protein interactions and solubilizing hydrophobic proteins, such as membrane proteins.[3][4][10] Its zwitterionic nature means it carries no net charge over a wide pH range, thus not interfering with the isoelectric focusing of proteins.[5] By improving protein solubility, it helps to prevent protein aggregation and precipitation during IEF, which are major causes of horizontal streaking.[3]
Q4: Can the concentration of this compound itself be a problem?
Yes, while beneficial, an inappropriate concentration of this compound can be problematic. Too low a concentration may not be sufficient to solubilize all proteins in the sample, leading to aggregation.[5] Conversely, while less common, excessive detergent concentrations could potentially interfere with protein focusing. The optimal concentration often needs to be determined empirically for each sample type.
Troubleshooting Guide: Horizontal Streaking with this compound
This guide provides a systematic approach to troubleshooting horizontal streaking in your 2D-PAGE experiments.
Problem Area 1: Sample Preparation
Issue: Poor protein solubilization or presence of contaminants.
| Question | Possible Cause | Recommended Solution |
| Are my proteins fully solubilized? | Insufficient detergent strength or concentration. | - Increase the concentration of this compound (typically 1-2%).- Use a combination of detergents, such as CHAPS and this compound, to enhance solubilization of a wider range of proteins.[3]- Incorporate thiourea (up to 2 M) with urea in the lysis/rehydration buffer to increase the chaotropic strength.[11] |
| Is my sample free of contaminants? | Presence of salts, lipids, nucleic acids, or polysaccharides. | - Salts: Ensure salt concentration is below 40 mM.[12] Use cleanup kits, dialysis, or precipitation to remove excess salts.[12][13]- Lipids: For lipid-rich samples, increase the detergent concentration (e.g., 4% CHAPS).[14] Delipidation can also be performed using organic solvent precipitation methods.[14]- Nucleic Acids: Treat the sample with DNase and RNase.[1][15] Ultracentrifugation can also help pellet nucleic acids.[1]- Polysaccharides: Remove through ultracentrifugation.[1] |
Problem Area 2: Isoelectric Focusing (IEF)
Issue: Suboptimal IEF parameters or protein load.
| Question | Possible Cause | Recommended Solution |
| Am I overloading the IPG strip? | Too much protein applied to the IPG strip. | - Quantify your protein sample accurately before loading.[12]- Reduce the total amount of protein loaded. Refer to the manufacturer's guidelines for your specific IPG strip length and stain.[16]- If high protein amounts are necessary, consider using a longer IPG strip or a larger format gel.[8] |
| Are my IEF running conditions optimal? | Incomplete or excessive focusing. | - Optimize the volt-hours (Vhr) for your sample. Start with the manufacturer's recommendations and adjust as needed.[1]- Ensure a slow voltage ramp at the beginning of the run to allow proteins to enter the gel and for salts to migrate away. |
| Is there an issue with protein precipitation during IEF? | Proteins precipitating at their pI. | - Ensure adequate concentrations of solubilizing agents (urea, thiourea, detergents) are present in the rehydration buffer.[12]- Consider reducing and alkylating your sample prior to IEF to prevent disulfide bond formation, especially for basic proteins.[12] |
Quantitative Data Summary
The following tables provide recommended concentration ranges for key components in 2D-PAGE sample preparation buffers.
Table 1: Components of Lysis/Rehydration Buffer
| Component | Recommended Concentration | Purpose |
| Urea | 7-8 M | Chaotrope, denatures proteins |
| Thiourea | 2 M | Enhances solubilization of hydrophobic proteins |
| CHAPS | 2-4% (w/v) | Zwitterionic detergent for protein solubilization |
| This compound | 1-2% (w/v) | Zwitterionic detergent, enhances solubilization of membrane proteins [4] |
| DTT (Dithiothreitol) | 50-100 mM | Reducing agent, breaks disulfide bonds |
| Carrier Ampholytes | 0.5-2% (v/v) | Improve protein solubility and create the pH gradient |
| Protease Inhibitors | Varies | Prevent protein degradation |
Table 2: Protein Loading Guidelines for IPG Strips
| IPG Strip Length | Staining Method | Recommended Protein Load |
| 7 cm | Silver Stain | 10-50 µg |
| Coomassie Blue | 50-100 µg | |
| 11 cm | Silver Stain | 50-100 µg |
| Coomassie Blue | 100-200 µg | |
| 17-24 cm | Silver Stain | 100-250 µg |
| Coomassie Blue | 300-1000 µg |
Note: These are general guidelines. Optimal loading amounts may vary depending on sample complexity.
Experimental Protocols
Protocol 1: Sample Preparation using a Urea/Thiourea/Sulfobetaine-14 Lysis Buffer
This protocol is designed for the enhanced solubilization of complex protein mixtures, including those containing hydrophobic proteins.
-
Cell Lysis:
-
Harvest cells and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cell pellet in Lysis Buffer (7 M Urea, 2 M Thiourea, 2% CHAPS, 1% this compound, 100 mM DTT, 1% Carrier Ampholytes, and protease inhibitors).
-
Sonicate the sample on ice to facilitate cell lysis and shear nucleic acids.
-
-
Protein Solubilization:
-
Incubate the lysate at room temperature for 1 hour with occasional vortexing to ensure complete protein solubilization.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 15°C to pellet insoluble material.[12]
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Protein Quantification:
-
Determine the protein concentration using a 2D-compatible protein assay.
-
Protocol 2: Two-Dimensional Gel Electrophoresis
-
First Dimension: Isoelectric Focusing (IEF)
-
Rehydration: Rehydrate IPG strips with the protein sample in rehydration buffer (can be the same as the lysis buffer) for 12-16 hours at room temperature.
-
Focusing: Perform IEF according to the IPG strip manufacturer's instructions. A typical program involves a gradual increase in voltage to a final high voltage for a total of 50,000-80,000 V-hr.[17]
-
-
Second Dimension: SDS-PAGE
-
Equilibration:
-
SDS-PAGE:
-
Place the equilibrated IPG strip on top of an SDS-PAGE gel.
-
Seal the IPG strip in place with a 0.5% agarose solution.
-
Run the second dimension at a constant voltage or current until the dye front reaches the bottom of the gel.
-
-
-
Visualization:
-
Stain the gel using a method compatible with your downstream analysis (e.g., Coomassie Brilliant Blue, silver staining, or fluorescent stains).
-
Visualizations
Caption: Troubleshooting workflow for horizontal streaking in 2D-PAGE.
Caption: Role of this compound and chaotropes in protein solubilization.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. How to Identify and Correct Isoelectric Focusing Gel Anomalies [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimization of Large Gel 2D Electrophoresis for Proteomic Studies of Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. Protocols for Preparation of Bacterial Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 16. kendricklabs.com [kendricklabs.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing Sulfobetaine-14 Interference in Bradford and BCA Protein Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter interference from the zwitterionic detergent Sulfobetaine-14 (SB-14) in Bradford and BCA protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SB-14) and why does it interfere with protein assays?
A1: this compound (also known as Zwittergent 3-14) is a zwitterionic detergent commonly used for solubilizing membrane proteins.[1][2] Its structure contains both a positively charged quaternary ammonium group and a negatively charged sulfonate group, resulting in a net neutral charge over a wide pH range.[3] This property makes it effective at disrupting protein-lipid and protein-protein interactions while often preserving the native structure and function of proteins.[3]
Interference in protein assays arises because detergents can interact with both the assay reagents and the proteins themselves:
-
In the Bradford assay , the Coomassie Brilliant Blue G-250 dye binds to proteins, causing a color change. Detergents like SB-14 can interfere with this binding, leading to inaccurate results.[4][5] High concentrations of detergents can also cause the dye reagent to precipitate.[6]
-
In the BCA assay , proteins reduce Cu²⁺ to Cu⁺ in an alkaline medium, and the Cu⁺ then chelates with bicinchoninic acid (BCA) to produce a colored complex.[7] While generally more detergent-compatible than the Bradford assay, some detergents can still interfere with this reaction.[8]
Q2: How do I know if SB-14 is interfering with my protein assay?
A2: Signs of interference include:
-
Inaccurate or inconsistent protein concentration readings.
-
High background absorbance in your blank (reagent plus buffer with SB-14 but no protein).
-
Precipitation in the assay tubes or microplate wells.[6]
-
A non-linear standard curve.
Q3: What are the compatible concentrations of this compound for Bradford and BCA assays?
A3: The maximum compatible concentrations can vary depending on the specific assay formulation and protocol. The following tables provide a summary of reported compatible concentrations for Zwittergent 3-14, which is chemically identical to this compound.
Data Presentation: Quantitative Interference Data
Table 1: this compound (Zwittergent 3-14) Compatibility with Bradford Protein Assays [9][10]
| Assay Type | Maximum Compatible Concentration of Zwittergent 3-14 |
| Pierce Bradford Plus Protein Assay | 0.025% |
| Standard Bradford Assay | Not Recommended (Ø - Not compatible at the lowest concentration tested) |
Table 2: this compound (Zwittergent 3-14) Compatibility with BCA Protein Assays [10][11][12]
| Assay Type | Maximum Compatible Concentration of Zwittergent 3-14 |
| Pierce BCA Protein Assay | 1% |
| Pierce Microplate BCA-RAC kit | 2% |
Note: The data is based on "Zwittergent 3-14". It is always recommended to perform a pilot experiment to determine the interference level for your specific sample matrix and assay conditions.
Troubleshooting Guides
If you suspect SB-14 is interfering with your assay, follow this troubleshooting guide.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for SB-14 interference.
Step-by-Step Troubleshooting
-
Assess SB-14 Concentration: Determine the concentration of SB-14 in your samples. Compare this to the compatibility limits in Tables 1 and 2.
-
Sample Dilution: If your protein concentration is high enough, the simplest solution is to dilute your sample with a compatible buffer to lower the SB-14 concentration to an acceptable level.[13]
-
Pros: Quick and easy.
-
Cons: Reduces protein concentration, which may fall below the detection limit of the assay.
-
-
Include SB-14 in Standards: Prepare your protein standards (e.g., BSA) in the same buffer as your samples, including the same concentration of SB-14.[6] This can help to correct for the interference by ensuring that both standards and samples are equally affected.
-
Detergent Removal: If dilution is not an option, you will need to remove the SB-14 from your sample. Common methods include protein precipitation and dialysis.
-
Protein Precipitation: This method uses a reagent like trichloroacetic acid (TCA) or acetone to precipitate the protein, leaving the detergent in the supernatant.[4][14] The protein pellet is then washed and resuspended in a compatible buffer.
-
Pros: Relatively fast.
-
Cons: Can lead to protein loss and denaturation, and the protein pellet may be difficult to resolubilize.[15]
-
-
Dialysis/Buffer Exchange: This technique uses a semi-permeable membrane to exchange the buffer containing the detergent with a detergent-free buffer.[4]
-
Pros: Gentle method that preserves protein activity.
-
Cons: Time-consuming.
-
-
-
Use a Detergent-Compatible Assay: Some commercial Bradford assay kits are formulated to be more compatible with detergents.[5] Consider switching to one of these or using an alternative protein quantification method that is less sensitive to detergents.
Experimental Protocols
Protocol 1: Bradford Assay with SB-14 (within compatible limits)
This protocol is for samples where the SB-14 concentration is at or below 0.025% (for compatible Bradford assays).[9]
Materials:
-
Bradford reagent (detergent-compatible formulation recommended)
-
Bovine Serum Albumin (BSA) standard (2 mg/mL)
-
Buffer matching your sample (including the same concentration of SB-14)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare Protein Standards:
-
Create a series of BSA standards (e.g., 0, 125, 250, 500, 750, 1000, 1500 µg/mL) by diluting the 2 mg/mL BSA stock in the same buffer as your unknown samples (containing SB-14).
-
-
Sample Preparation:
-
If necessary, dilute your unknown protein samples to fall within the linear range of the assay.
-
-
Assay (Microplate Method):
-
Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well plate.
-
Add 200 µL of Bradford reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Incubate at room temperature for at least 5 minutes (do not exceed 60 minutes).
-
-
Measurement:
-
Measure the absorbance at 595 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.
-
Generate a standard curve by plotting the blank-corrected absorbance values against the BSA concentrations.
-
Determine the concentration of your unknown samples from the standard curve.
-
Protocol 2: BCA Assay with SB-14 (within compatible limits)
This protocol is for samples with SB-14 concentrations up to 1%.[11][12]
Materials:
-
BCA Reagent A and Reagent B
-
Bovine Serum Albumin (BSA) standard (2 mg/mL)
-
Buffer matching your sample (including the same concentration of SB-14)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare BCA Working Reagent:
-
Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
-
Prepare Protein Standards:
-
Prepare a series of BSA standards (e.g., 0, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) in the same buffer as your samples (containing SB-14).
-
-
Assay (Microplate Method):
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well plate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from all other readings.
-
Plot the standard curve and determine the concentrations of your unknown samples.
-
Protocol 3: Protein Precipitation (TCA/Acetone) to Remove SB-14
This is a general protocol that can be adapted to remove SB-14.[4][16]
Caption: Workflow for protein precipitation to remove detergents.
Procedure:
-
Precipitation:
-
To your protein sample in a microcentrifuge tube, add ice-cold trichloroacetic acid (TCA) to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes.
-
-
Pelleting:
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the SB-14.
-
-
Washing:
-
Add ice-cold acetone to the tube to wash the protein pellet.
-
Centrifuge again for 5 minutes at 4°C.
-
Discard the acetone. Repeat the wash step if necessary.
-
-
Resuspension:
-
Air-dry the pellet briefly to remove residual acetone.
-
Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
-
Protocol 4: Dialysis to Remove SB-14
This is a general protocol for detergent removal via dialysis.[4]
Procedure:
-
Prepare Dialysis Tubing/Cassette:
-
Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
-
Load Sample:
-
Pipette your protein sample into the dialysis tubing/cassette and clamp both ends securely.
-
-
Dialysis:
-
Place the sealed tubing/cassette in a beaker containing a large volume (at least 200 times the sample volume) of the desired detergent-free buffer.
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
Allow dialysis to proceed for at least 2 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer and continue to dialyze for another 2 hours.
-
For optimal removal, perform a third buffer change and dialyze overnight at 4°C.
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis tubing/cassette. The protein sample is now in a detergent-free buffer and ready for quantification.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biochemistry - How do detergents interfere with protein assays? - Biology Stack Exchange [biology.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. controltecnica.com [controltecnica.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nugi-zentrum.de [nugi-zentrum.de]
- 11. benallenlab.org [benallenlab.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. Precipitation Procedures [sigmaaldrich.com]
- 16. Protein Precipitation Methods for Proteomics [biosyn.com]
Technical Support Center: Managing High Viscosity of Lysates Containing Sulfobetaine-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing high viscosity in cell lysates prepared with buffers containing Sulfobetaine-14 (SB-14).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SB-14) and why is it used in cell lysis?
This compound is a zwitterionic detergent. Zwitterionic detergents possess both a positive and a negative charge on their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This property makes them effective at disrupting protein-protein interactions while being less denaturing than ionic detergents like SDS. SB-14 is particularly useful for solubilizing membrane proteins and breaking protein-protein interactions while aiming to maintain the native structure and function of the proteins of interest.
Q2: What is the primary cause of high viscosity in cell lysates?
The primary cause of high viscosity in cell lysates is the release of large amounts of genomic DNA (gDNA) from the cell nucleus upon lysis. This long, stringy DNA forms a dense network in the lysate, significantly increasing its viscosity and making it difficult to handle (e.g., pipette, filter, or load onto a chromatography column). High cell density at the time of lysis can exacerbate this issue.
Q3: Does this compound itself cause high viscosity?
While SB-14 is a detergent used to lyse cells, it is not the direct cause of the high viscosity. The viscosity is a consequence of the cell lysis process itself, which releases the cellular contents, including the aforementioned genomic DNA. The choice of detergent can influence the efficiency of lysis, and a very effective lysis can lead to a more viscous lysate due to the rapid and complete release of cellular components.
Q4: What are the common methods to reduce the viscosity of cell lysates?
The two most common and effective methods for reducing lysate viscosity are:
-
Enzymatic Digestion: Using nucleases such as Benzonase® or DNase I to digest the DNA into smaller fragments.
-
Mechanical Shearing: Physically breaking the long DNA strands through methods like sonication or passing the lysate through a narrow-gauge needle.
Q5: Will these viscosity-reducing treatments affect the integrity of my protein of interest?
Nucleases like Benzonase® and DNase I are specific for nucleic acids and do not have proteolytic activity, so they should not degrade your protein of interest. However, mechanical shearing methods like sonication can generate heat, which may denature proteins. Therefore, it is crucial to perform sonication on ice and in short bursts to minimize heat generation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lysate is extremely viscous and difficult to pipette. | High concentration of genomic DNA due to high cell density or very efficient lysis. | 1. Add a nuclease: Add Benzonase® (25-50 U/mL) or DNase I (10-100 U/mL) to your lysis buffer. Ensure the buffer contains the necessary co-factors (e.g., 1-2 mM Mg²⁺ for Benzonase® and DNase I). 2. Mechanically shear the DNA: Sonicate the lysate on ice or pass it multiple times through a 21-25 gauge needle. |
| Lysate remains viscous after adding DNase I. | 1. Inadequate nuclease activity: The concentration of DNase I may be too low, or the incubation time may be too short. 2. Missing co-factors: DNase I requires divalent cations like Mg²⁺ and Ca²⁺ for optimal activity. | 1. Optimize nuclease treatment: Increase the concentration of DNase I or extend the incubation time (e.g., 15-30 minutes at room temperature). 2. Verify buffer composition: Ensure your lysis buffer contains at least 1 mM Mg²⁺ and 0.1 mM Ca²⁺. |
| Protein of interest is degraded after sonication. | Overheating of the sample: Prolonged sonication can generate excessive heat, leading to protein denaturation and degradation. | Optimize sonication protocol: Perform sonication in short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) on ice. Use a microtip sonicator for smaller volumes to improve efficiency and reduce heating. |
| Low yield of membrane protein in the soluble fraction. | Insufficient solubilization by SB-14: The concentration of SB-14 may be below its critical micelle concentration (CMC), or the detergent-to-protein ratio may be too low. | Optimize SB-14 concentration: The typical working concentration for SB-14 is 1-2% (w/v). Consider increasing the concentration or the volume of lysis buffer relative to the cell pellet size. |
Quantitative Data Tables
Table 1: Typical Working Concentrations of Lysis Buffer Components
| Component | Typical Working Concentration | Purpose |
| This compound (SB-14) | 1 - 2% (w/v) | Zwitterionic detergent for cell lysis and protein solubilization |
| Tris-HCl | 20 - 50 mM, pH 7.4 - 8.0 | Buffering agent |
| NaCl | 150 - 500 mM | Modulates ionic strength and protein-protein interactions |
| EDTA | 1 - 5 mM | Chelating agent, inhibits metalloproteases |
| Protease Inhibitor Cocktail | 1X (as per manufacturer's recommendation) | Prevents protein degradation |
Table 2: Nuclease Treatment Parameters for Viscosity Reduction
| Nuclease | Typical Concentration | Incubation Time | Incubation Temperature | Required Co-factors |
| Benzonase® | 25 - 50 U/mL | 15 - 30 minutes | Room Temperature or 4°C | 1 - 2 mM Mg²⁺ |
| DNase I | 10 - 100 U/mL | 15 - 30 minutes | Room Temperature or 37°C | 1 - 2 mM Mg²⁺ and 0.1 - 0.5 mM Ca²⁺ |
Table 3: Mechanical Shearing Parameters for Viscosity Reduction
| Method | Parameters | Notes |
| Sonication | 3-5 cycles of 10-15 second bursts with 30-60 second cooling intervals on ice. | Use a microtip for small volumes. Avoid frothing the lysate. |
| Needle Shearing | 5-10 passages through a 21-25 gauge needle. | Can cause protein shearing if performed too vigorously. |
Detailed Experimental Protocols
Protocol 1: Cell Lysis with this compound and Viscosity Reduction using Benzonase®
-
Preparation of Lysis Buffer:
-
Prepare a lysis buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, and 1X protease inhibitor cocktail.
-
Just before use, add MgCl₂ to a final concentration of 2 mM.
-
-
Cell Lysis:
-
Thaw the cell pellet on ice.
-
Resuspend the cell pellet in the prepared lysis buffer. A common ratio is 10 mL of lysis buffer per 1 gram of wet cell pellet.
-
Incubate on a rotator at 4°C for 30 minutes.
-
-
Viscosity Reduction:
-
Add Benzonase® to the lysate to a final concentration of 25 U/mL.
-
Incubate at room temperature for 15-20 minutes with gentle agitation, or until the lysate is no longer viscous.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble proteins for downstream applications.
-
Protocol 2: Cell Lysis with this compound and Viscosity Reduction by Sonication
-
Preparation of Lysis Buffer:
-
Prepare a lysis buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 2% (w/v) this compound, 5 mM EDTA, and 1X protease inhibitor cocktail.
-
-
Cell Lysis:
-
Resuspend the thawed cell pellet in the lysis buffer on ice.
-
-
Viscosity Reduction by Sonication:
-
Place the tube containing the cell suspension on ice.
-
Using a sonicator with a microtip, sonicate the sample in short bursts of 10-15 seconds, followed by a cooling period of at least 30 seconds.
-
Repeat this cycle 3-5 times, or until the lysate is visibly less viscous. Avoid frothing the sample.
-
-
Clarification of Lysate:
-
Centrifuge the sonicated lysate at 14,000 x g for 20 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Visualizations
Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Troubleshooting workflow for high viscosity lysates.
Technical Support Center: Minimizing Protein Aggregation with Non-Detergent Sulfobetaines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing non-detergent sulfobetaines (NDSBs) to mitigate protein aggregation during various experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are Non-Detergent Sulfobetaines (NDSBs) and how do they prevent protein aggregation?
A1: NDSBs are zwitterionic compounds characterized by a hydrophilic sulfobetaine head group and a short hydrophobic group.[1] Unlike traditional detergents, their short hydrophobic chains prevent the formation of micelles, even at high concentrations (up to 1M).[2] This unique property allows them to solubilize proteins and prevent aggregation without causing denaturation.[2] NDSBs are thought to work by interacting with exposed hydrophobic regions on protein folding intermediates, thereby preventing the self-association that leads to aggregation.[2][3] Some NDSBs, particularly those with aromatic rings, can engage in aromatic stacking with denatured proteins, further stabilizing them.[2] Additionally, they may act as pharmacological chaperones by binding to and stabilizing the folded state of a protein.[4]
Q2: What are the primary advantages of using NDSBs over traditional detergents?
A2: The key advantages of NDSBs over detergents include:
-
Non-denaturing: NDSBs can solubilize and stabilize proteins without disrupting their native structure, even at high concentrations.[2][5]
-
No Micelle Formation: Their inability to form micelles simplifies their removal from solution via methods like dialysis.[1][2]
-
UV Transparency: NDSBs do not significantly absorb UV light at 280 nm, minimizing interference with protein quantification.[2]
-
Zwitterionic Nature: They remain zwitterionic over a broad pH range, making them versatile for various buffer conditions.[2]
-
Enhanced Yields: NDSBs have been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[1]
Q3: How do I select the appropriate NDSB for my specific protein and application?
A3: The choice of NDSB can depend on the specific characteristics of your protein. NDSBs with aromatic rings are often effective due to aromatic stacking interactions with denatured proteins.[2] Compounds with cyclic structures may also perform better than those with linear chains.[2] It is often recommended to screen a variety of NDSBs to find the most effective one for your particular protein.
Q4: What is a typical working concentration for NDSBs?
A4: The optimal concentration of NDSB can vary depending on the protein and the specific application. However, a general starting point for protein refolding and stabilization is in the range of 0.5 M to 1.0 M.[1] For some applications, such as protein crystallization, lower concentrations may be effective. For instance, in one study, 0.25 M NDSB-195 was shown to nearly double the solubility of lysozyme.[6]
Q5: Are NDSBs compatible with other common buffer additives?
A5: Yes, NDSBs can be used in conjunction with other stabilizing agents. For example, they are often used in refolding buffers that also contain redox systems like reduced and oxidized glutathione (GSH/GSSG).[4] They can also be used in buffers containing salts and various buffering agents. However, it is important to ensure that the total composition of the buffer is optimized for your specific protein.
Q6: How can I remove NDSBs from my protein sample after use?
A6: Since NDSBs do not form micelles, they can be easily removed from a protein solution using standard laboratory techniques such as dialysis.[1][2]
Troubleshooting Guides
Problem: My protein continues to aggregate despite the addition of NDSBs.
| Possible Cause | Suggested Solution |
| Suboptimal NDSB Concentration | The concentration of NDSB may be too low. Try increasing the concentration, for example, up to 1 M. It is advisable to perform a concentration optimization experiment. |
| Incorrect NDSB Type | The chosen NDSB may not be the most effective for your specific protein. Screen a panel of different NDSBs (e.g., those with and without aromatic rings) to identify the optimal one.[2] |
| Other Buffer Conditions | The pH, ionic strength, or presence of other additives in your buffer may be contributing to aggregation. Re-evaluate and optimize these parameters. For instance, ensure the buffer pH is not close to the protein's isoelectric point (pI).[7] |
| High Protein Concentration | The protein concentration may be too high, promoting aggregation. Try reducing the protein concentration during the refolding or stabilization step.[2] |
| Temperature Effects | The temperature may be too high, accelerating the aggregation process. Consider performing the experiment at a lower temperature (e.g., 4°C).[2] |
Problem: I am not observing an improvement in the yield of my soluble protein.
| Possible Cause | Suggested Solution |
| Inefficient Solubilization | The initial solubilization of the protein from inclusion bodies or aggregates may be incomplete. Ensure that a sufficient concentration of a denaturant (e.g., urea or guanidine hydrochloride) is used for initial solubilization before introducing the NDSB-containing refolding buffer. |
| Suboptimal Refolding Kinetics | The refolding process may be too slow or inefficient. Optimize the refolding buffer by adjusting the concentrations of NDSB, redox reagents (if applicable), and other additives. |
| Protein Degradation | The protein may be susceptible to proteolysis. Consider adding protease inhibitors to your buffers. |
Quantitative Data Summary
The effectiveness of NDSBs can be protein-specific. The following table summarizes typical concentration ranges and observed effects for commonly used NDSBs.
| NDSB | Typical Working Concentration | Application | Observed Effect | Citation |
| NDSB-201 | 1 M | Protein Refolding | Facilitated folding and crystallization of TBRII-ECD. | [4] |
| NDSB-195 | 0.25 M - 0.75 M | Protein Crystallization | Increased the solubility of lysozyme by nearly two- to three-fold. | [6] |
| General NDSBs | 0.5 M - 1.0 M | Protein Solubilization & Refolding | General range for reducing aggregation and aiding in refolding. | [1] |
Experimental Protocols
Protocol 1: General Protein Refolding Using NDSB
This protocol provides a general framework for refolding a denatured protein from inclusion bodies using an NDSB-containing buffer.
Materials:
-
Purified inclusion bodies containing the protein of interest.
-
Solubilization Buffer: 8 M Urea or 6 M Guanidine Hydrochloride, 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5-1.0 M NDSB, 2 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG), 1 mM EDTA.[4]
-
Dialysis tubing and buffer.
Procedure:
-
Solubilization: Resuspend the inclusion bodies in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete denaturation and solubilization.
-
Centrifugation: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.
-
Refolding: Slowly add the supernatant containing the denatured protein to a larger volume of chilled (4°C) Refolding Buffer in a dropwise manner with gentle stirring. The final protein concentration in the refolding buffer should be low, typically in the range of 0.05-0.2 mg/mL, to minimize aggregation.[4]
-
Incubation: Allow the refolding reaction to proceed for 24-48 hours at 4°C with gentle agitation.
-
Dialysis: Transfer the refolding mixture to a dialysis bag and dialyze against a suitable buffer (e.g., PBS) to remove the NDSB and other refolding additives. Perform several buffer changes over 24-48 hours.
-
Analysis: Analyze the refolded protein for solubility, structure (e.g., using Circular Dichroism), and activity.
Protocol 2: Screening for Optimal NDSB Concentration
This protocol describes a small-scale method to determine the optimal NDSB concentration for preventing protein aggregation.
Materials:
-
A stock solution of your protein of interest in a buffer where it is prone to aggregation.
-
A high-concentration stock solution of the NDSB to be tested (e.g., 2 M).
-
96-well microplate.
-
Plate reader capable of measuring absorbance or light scattering.
Procedure:
-
Preparation of NDSB Dilutions: In the microplate, prepare a series of NDSB dilutions in the protein's buffer to achieve a range of final concentrations (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).
-
Addition of Protein: Add a fixed amount of the protein stock solution to each well containing the NDSB dilutions. The final protein concentration should be consistent across all wells.
-
Incubation: Incubate the plate under conditions that typically induce aggregation (e.g., elevated temperature, prolonged incubation).
-
Measurement of Aggregation: Monitor protein aggregation over time by measuring the absorbance at a wavelength where light scattering by aggregates is significant (e.g., 340 nm or 600 nm). A lower absorbance indicates less aggregation.
-
Data Analysis: Plot the absorbance (or a measure of aggregation) against the NDSB concentration to identify the concentration that provides the maximal reduction in aggregation.
Visualizations
Caption: Troubleshooting workflow for protein aggregation using NDSBs.
Caption: Proposed mechanism of NDSB action in preventing protein aggregation.
References
- 1. interchim.fr [interchim.fr]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. mrs-j.org [mrs-j.org]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Sulfobetaine-14 Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sulfobetaine-14 (SB-14). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the effects of pH and ionic strength.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as SB-14 or Zwittergent 3-14) is a zwitterionic detergent. Its structure contains both a positively charged quaternary ammonium group and a negatively charged sulfonate group, resulting in a net neutral charge over a wide pH range. This amphipathic nature, with a hydrophilic head and a hydrophobic tail, makes it effective for solubilizing membrane proteins by mimicking the lipid bilayer environment.[1] Its primary applications include the separation, solubilization, and purification of outer membrane proteins.[2]
Q2: How does the performance of this compound change with pH?
The performance of this compound is relatively stable across a broad pH range. Since the sulfonate group is a strong acid and the quaternary ammonium group is permanently charged, SB-14 maintains its zwitterionic character and near-neutral net charge over a wide pH range.[3] Therefore, its Critical Micelle Concentration (CMC) and solubilization efficiency are not significantly affected by pH changes within typical experimental conditions (pH 4-10). However, extreme pH values can affect the stability of the target protein itself, which may be mistaken for a change in detergent performance.[4]
Q3: How does ionic strength influence the effectiveness of this compound?
Increasing the ionic strength of a solution, typically by adding salt (e.g., NaCl), generally enhances the performance of zwitterionic surfactants like this compound. The added ions can shield the electrostatic interactions between the charged head groups of the surfactant monomers, which reduces repulsion and promotes micelle formation at a lower concentration.[5][6] This leads to a decrease in the Critical Micelle Concentration (CMC). However, at very high salt concentrations, the solubility of some zwitterionic polymers can be adversely affected.[7]
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. Below the CMC, SB-14 exists primarily as individual molecules (monomers). Above the CMC, additional surfactant molecules form more micelles. The CMC is a critical parameter because for effective protein solubilization, the detergent concentration should be significantly above the CMC.[8] A common starting range for protein solubilization is 0.1% to 2% (w/v).[9]
Quantitative Data on this compound Properties
The following table summarizes key quantitative data for this compound. Please note that the exact values can vary slightly depending on the specific experimental conditions such as temperature and buffer composition.
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 0.1-0.4 mM | 20-25°C in water |
| Aggregation Number | 83 | |
| Average Micellar Weight | 30,200 Da |
Data sourced from AAT Bioquest.[3]
Troubleshooting Guides
Issue 1: Poor protein solubilization or precipitation of the target protein.
-
Possible Cause: The concentration of this compound is below its Critical Micelle Concentration (CMC).
-
Solution: Increase the concentration of SB-14 in your buffer. It is generally recommended to work at concentrations 2-5 times the CMC for effective protein solubilization.[1]
-
-
Possible Cause: The ionic strength of the buffer is not optimal.
-
Solution: The effect of ionic strength can be protein-dependent. For some proteins, increasing the salt concentration (e.g., 150-500 mM NaCl) can improve solubility by shielding charges on the protein surface. For others, high salt can promote hydrophobic interactions and lead to aggregation.[1][10] It is recommended to perform a salt screen to determine the optimal concentration for your specific protein.
-
-
Possible Cause: The pH of the buffer is close to the isoelectric point (pI) of your target protein.
-
Solution: Adjust the buffer pH to be at least 1-2 units away from the pI of your protein to increase its net charge and solubility.[1]
-
-
Possible Cause: The protein is unstable and prone to aggregation.
Issue 2: Low yield of purified protein.
-
Possible Cause: Inefficient cell lysis.
-
Solution: Ensure complete cell disruption by using appropriate mechanical methods (e.g., sonication, French press) in conjunction with the lysis buffer containing SB-14.[11]
-
-
Possible Cause: The affinity tag on the protein is masked by SB-14 micelles.
-
Solution: The large micelles of SB-14 might sterically hinder the binding of the affinity tag to the purification resin. Try adding a small amount of a non-ionic detergent with a smaller micelle size to create mixed micelles and improve tag accessibility.[9]
-
-
Possible Cause: Protein degradation during purification.
-
Solution: Always add a protease inhibitor cocktail to your lysis and purification buffers.[9]
-
Issue 3: Difficulty removing this compound in downstream applications.
-
Possible Cause: SB-14 has a relatively low CMC, meaning the monomer concentration in equilibrium with micelles is low.
-
Solution: Dialysis can be slow and inefficient for removing detergents with low CMCs. Consider using detergent removal resins, which work by hydrophobic adsorption of detergent molecules.[9] Acetone or TCA precipitation of the protein can also be effective, but care must be taken to ensure the protein can be resolubilized.[9]
-
Experimental Protocols
Protocol: Determining the Critical Micelle Concentration (CMC) of this compound using Fluorescence Spectroscopy with Pyrene as a Probe
This protocol outlines a common method for determining the CMC of a surfactant. The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the vibrational fine structure of its emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is used to determine the CMC.[10]
Materials:
-
This compound (SB-14)
-
Pyrene
-
Ethanol (spectroscopic grade)
-
Buffer of desired pH and ionic strength (e.g., Phosphate Buffered Saline)
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene: Dissolve pyrene in ethanol to a final concentration of 0.2 mM.
-
Prepare a series of SB-14 solutions: Prepare a concentrated stock solution of SB-14 in the desired buffer. From this stock, create a series of dilutions with varying concentrations of SB-14, ranging from well below to well above the expected CMC (0.1-0.4 mM).
-
Add pyrene to SB-14 solutions: To each SB-14 dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM. Ensure the final concentration of ethanol is less than 1% to avoid affecting micellization.
-
Incubate the samples: Gently mix the solutions and allow them to equilibrate for at least 30 minutes at a constant temperature.
-
Measure fluorescence emission: Using a fluorometer, excite the samples at 334 nm and record the emission spectrum from 350 nm to 450 nm.
-
Determine the I1/I3 ratio: From each spectrum, determine the fluorescence intensity of the first vibronic peak (~372 nm, I1) and the third vibronic peak (~383 nm, I3). Calculate the I1/I3 ratio for each SB-14 concentration.
-
Plot the data and determine the CMC: Plot the I1/I3 ratio as a function of the logarithm of the SB-14 concentration. The plot should show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the micelles.[12]
Visualizations
References
- 1. pH Changes in the Micelle–Water Interface of Surface-Active Ionic Liquids Dictate the Stability of Encapsulated Curcumin: An Insight Through a Unique Interfacial Reaction between Arenediazonium Ions and t-Butyl Hydroquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model. | Semantic Scholar [semanticscholar.org]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Biophysical Insights into the Interaction of Zwitterionic Surfactant (Sulfobetaine 10) with Aggregation-Prone Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Managing Sulfobetaine-14 Background Noise in Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing Sulfobetaine-14 (SB-14) in their mass spectrometry workflows, managing background noise is a critical step to ensure high-quality, reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to SB-14 interference.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause background noise in mass spectrometry?
A1: this compound is a zwitterionic detergent commonly used to solubilize and stabilize proteins, particularly membrane proteins.[1] While effective for protein extraction, residual SB-14 can significantly interfere with mass spectrometry analysis. This interference manifests as high background noise, ion suppression, and the formation of adducts with peptides of interest. The amphipathic nature of SB-14 allows it to readily ionize in electrospray ionization (ESI), competing with the analyte ions and obscuring their signals.[2]
Q2: What are the primary strategies for removing this compound before mass spectrometry analysis?
A2: Several methods can be employed to remove SB-14 and other detergents from protein and peptide samples. The most common and effective strategies include:
-
Affinity-based Removal: Utilizes spin columns with a specialized resin that binds detergents.[3][4][5]
-
Protein Precipitation: Involves precipitating proteins out of the solution, leaving the detergent behind in the supernatant. Common precipitants include acetone and trichloroacetic acid (TCA).[6][7][8][9][10][11][12]
-
Gel-based Cleanup (In-Gel Digestion): Separates proteins from detergents and other contaminants via polyacrylamide gel electrophoresis (PAGE). The protein bands are then excised, and in-gel digestion is performed.[3][13][14][15]
-
Size-Exclusion Chromatography: Separates molecules based on size, allowing for the removal of smaller detergent molecules from larger proteins or peptides.[16]
Q3: Which SB-14 removal method is best for my sample?
A3: The optimal method depends on your specific sample and downstream application.
-
For dilute protein samples , filter-aided sample preparation (FASP) or affinity spin columns designed for high protein and peptide recovery are often recommended.[5]
-
For complex mixtures or membrane proteins , in-gel digestion can be a robust method to separate proteins from interfering substances.[3]
-
Protein precipitation is a versatile and cost-effective method suitable for a wide range of samples, but care must be taken to ensure complete protein resolubilization.[10]
Troubleshooting Guides
Issue 1: High Background Noise in the Mass Spectrum
Symptom: The baseline of your total ion chromatogram (TIC) is significantly elevated, obscuring low-intensity peptide signals.[17][18]
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete SB-14 Removal | The most common cause is residual detergent. Repeat the cleanup procedure or try an alternative method. For example, if precipitation was used, a subsequent cleanup with a spin column could be beneficial. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared buffers. Contaminants from plastics can also contribute to background noise, so use glass vials whenever possible.[19] |
| System Contamination | The LC system or mass spectrometer itself may be contaminated. Flush the system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water) and clean the ion source according to the manufacturer's instructions. |
| Matrix Effects | Other components in your sample matrix can cause ion suppression or enhancement.[20][21] Ensure your sample preparation method effectively removes these interfering substances. |
Issue 2: Poor Peptide Ionization and Signal Suppression
Symptom: The overall signal intensity for your peptides of interest is significantly lower than expected, even with a clean baseline.
Possible Causes & Solutions:
| Cause | Solution |
| Residual SB-14 Competing for Ionization | Even at low concentrations, residual SB-14 can suppress the ionization of peptides.[2] Optimize your detergent removal protocol. Consider a method known for high detergent removal efficiency, such as specialized spin columns.[4][5] |
| Sample Loss During Cleanup | Some cleanup methods, particularly precipitation, can lead to sample loss if not performed carefully. Ensure the protein pellet is not disturbed when removing the supernatant and that it is fully resolubilized. |
| Suboptimal Ionization Source Parameters | Adjust the ion source settings, such as spray voltage and gas flow, to optimize for your specific analytes. |
| Peptide Properties | The inherent properties of some peptides can lead to poor ionization. Derivatization to add a permanent positive charge can sometimes enhance ionization efficiency.[22] |
Quantitative Data on Detergent Removal
The following table summarizes the reported efficiency of various detergent removal methods. While specific data for this compound is limited, the performance with other common detergents provides a good indication of expected efficiency.
| Method | Detergent(s) Tested | Removal Efficiency | Protein/Peptide Recovery | Reference |
| Affinity Spin Columns | SDS, CHAPS, Triton X-100, etc. | >95% | >90% | [4][5] |
| Acetone Precipitation | Various | High (not quantified) | Dependent on protocol | [6][8][9][10] |
| TCA Precipitation | Various | High (not quantified) | Dependent on protocol | [7][12][23] |
| Filter-Aided Sample Prep (FASP) | SDS | High (not quantified) | Outperforms other methods for protein-limited samples | [24] |
Experimental Protocols
Protocol 1: Detergent Removal using Affinity Spin Columns
This protocol is a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.
Materials:
-
Detergent Removal Spin Column
-
Collection tubes
-
Variable-speed centrifuge
-
Equilibration/Wash Buffer (e.g., 50 mM Ammonium Bicarbonate)
Procedure:
-
Prepare the Column: Remove the bottom closure and loosen the cap. Place the column in a collection tube and centrifuge to remove the storage buffer.
-
Equilibrate the Resin: Add the equilibration buffer to the column and centrifuge. Discard the flow-through. Repeat this step two more times.
-
Apply the Sample: Place the column in a new collection tube. Slowly apply your protein or peptide sample containing SB-14 to the resin bed.
-
Incubate: Allow the sample to incubate with the resin for 2-5 minutes at room temperature.[3]
-
Collect the Sample: Centrifuge the column to collect the detergent-free sample in the collection tube.
Protocol 2: Acetone Precipitation of Proteins
This protocol is effective for concentrating protein samples and removing detergents.
Materials:
-
Ice-cold 100% acetone
-
Acetone-compatible microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Resolubilization buffer (e.g., 1M Urea/50 mM NH4HCO3)[6]
Procedure:
-
Chill Acetone: Cool the required volume of acetone to -20°C.
-
Precipitation: Add four volumes of ice-cold acetone to your protein sample in a compatible tube.[8][9]
-
Incubate: Vortex the mixture and incubate at -20°C for at least 60 minutes.[8][10] For very dilute samples, overnight incubation at -80°C may improve recovery.[6]
-
Pellet the Protein: Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C.[8]
-
Remove Supernatant: Carefully decant the supernatant without disturbing the protein pellet.
-
Wash Pellet (Optional): To remove residual detergent, you can wash the pellet with cold acetone and repeat the centrifugation step.
-
Dry the Pellet: Air-dry the pellet for 10-30 minutes. Do not over-dry, as this can make it difficult to redissolve.[6]
-
Resolubilize: Add an appropriate volume of resolubilization buffer and vortex thoroughly to dissolve the protein pellet.
Protocol 3: Trichloroacetic Acid (TCA) Precipitation
TCA precipitation is another effective method for protein concentration and detergent removal.
Materials:
-
100% (w/v) Trichloroacetic acid (TCA) stock solution
-
Ice-cold acetone
-
Microcentrifuge
-
Resolubilization buffer
Procedure:
-
Precipitation: Add 1 volume of 100% TCA stock solution to 4 volumes of your protein sample (final concentration of 20% TCA).[7]
-
Incubate: Incubate the mixture on ice for at least 10-60 minutes.[7][12]
-
Pellet the Protein: Centrifuge at maximum speed for 5-10 minutes at 4°C.[7][12]
-
Wash the Pellet: Discard the supernatant and wash the pellet with ice-cold acetone to remove residual TCA.[7] Repeat the wash step if necessary.
-
Dry the Pellet: Air-dry the pellet.
-
Resolubilize: Resuspend the pellet in a suitable buffer for your downstream application.
Protocol 4: In-Gel Digestion
This workflow is ideal for complex protein mixtures and provides excellent cleanup from detergents like SB-14.
Materials:
-
SDS-PAGE equipment and reagents
-
Staining and destaining solutions (e.g., Coomassie Brilliant Blue)
-
Clean scalpel or gel excision tool
-
Destaining buffer (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Trypsin solution
-
Peptide extraction buffer (e.g., 50% acetonitrile with 5% formic acid)
Procedure:
-
SDS-PAGE: Separate your protein sample using one-dimensional SDS-PAGE.
-
Stain and Destain: Stain the gel to visualize the protein bands and then destain to remove excess stain.
-
Excise Bands: Carefully excise the protein bands of interest using a clean scalpel.[13]
-
Destain Gel Pieces: Further destain the excised gel pieces with destaining buffer until the gel is clear.
-
Reduce and Alkylate: Reduce the disulfide bonds within the proteins using DTT and then alkylate the resulting free thiols with iodoacetamide.[13][14]
-
In-Gel Digestion: Rehydrate the gel pieces with a trypsin solution and incubate overnight at 37°C.[13]
-
Extract Peptides: Extract the digested peptides from the gel pieces using an extraction buffer. Pool the extracts and dry them down in a vacuum centrifuge.
-
Resuspend for MS Analysis: Reconstitute the dried peptides in a suitable buffer for mass spectrometry analysis.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the key detergent removal strategies.
Caption: Overview of common workflows for removing this compound.
Caption: Decision tree for troubleshooting high background noise.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 3. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Removal of detergents from proteins and peptides in a spin-column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetone Precipitation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 7. its.caltech.edu [its.caltech.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 10. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 11. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. Tutorial: In-gel digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. nccs.res.in [nccs.res.in]
- 15. In-gel digestion - Wikipedia [en.wikipedia.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. zefsci.com [zefsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. gmi-inc.com [gmi-inc.com]
- 21. benchchem.com [benchchem.com]
- 22. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Incomplete Solubilization of Membrane Proteins with SB-14
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the zwitterionic detergent Sulfobetaine 14 (SB-14, also known as Zwittergent 3-14) for membrane protein solubilization.
Troubleshooting Guide: Incomplete Solubilization
Problem: Low yield of solubilized target membrane protein after extraction with SB-14.
This guide provides a systematic approach to troubleshooting and optimizing your membrane protein extraction protocol.
Initial Assessment
Before modifying your protocol, it's crucial to confirm that the initial steps of cell lysis and membrane preparation were successful. Inefficient cell disruption will lead to a low concentration of membrane proteins available for solubilization.
Optimization Strategy
The following table outlines key parameters to adjust for improved solubilization with SB-14. It is recommended to optimize one parameter at a time to understand its specific effect on your protein of interest.
| Parameter | Recommendation | Rationale |
| SB-14 Concentration | Increase the concentration of SB-14 in a stepwise manner (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). | The optimal detergent concentration is protein-dependent. A higher concentration may be required to effectively disrupt the lipid bilayer and form micelles around your protein. Ensure the concentration remains well above the Critical Micelle Concentration (CMC). |
| Protein Concentration | Adjust the total protein concentration in your sample. A common starting point is 1-10 mg/mL. | A high protein-to-detergent ratio can lead to incomplete solubilization and aggregation. |
| Temperature | Experiment with different incubation temperatures (e.g., 4°C, room temperature, 37°C). | Temperature can affect membrane fluidity and detergent efficiency. While 4°C is common to minimize proteolysis, some proteins may require higher temperatures for efficient extraction. |
| Incubation Time | Vary the incubation time with the SB-14 containing buffer (e.g., 30 minutes, 1 hour, 2 hours, overnight). | Some membrane proteins require longer exposure to the detergent for complete solubilization. |
| pH and Ionic Strength | Optimize the pH and salt concentration of your solubilization buffer. A typical starting point is a buffer with a physiological pH (7.4) and 150 mM NaCl. | The stability and solubility of your target protein can be highly dependent on the pH and ionic strength of the buffer. |
| Additives | Consider adding stabilizing agents such as glycerol (5-20%), cholesterol, or specific lipids to your buffer. | These additives can help to maintain the native conformation and stability of the protein-detergent complex, preventing aggregation. |
| Detergent Combination | If optimizing SB-14 alone is insufficient, consider using it in combination with other detergents. A common combination is with a non-ionic detergent like n-dodecyl-β-D-maltoside (DDM). | Different detergents have different properties. A combination can leverage the strengths of each to achieve complete solubilization while maintaining protein stability. For example, a combination of 1% ASB-14 (a related amidosulfobetaine) and 2% DDM has been shown to be effective.[1] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete membrane protein solubilization.
Caption: A logical workflow for troubleshooting incomplete membrane protein solubilization.
Frequently Asked Questions (FAQs)
Q1: What is SB-14 and why is it used for membrane protein extraction?
A1: SB-14, or Sulfobetaine 14, is a zwitterionic detergent. This means it has both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. This property makes it less harsh than ionic detergents like SDS, but often more effective at disrupting protein-protein interactions than non-ionic detergents. It is chosen for its ability to solubilize membrane proteins while often preserving their native structure and function, which is critical for downstream applications.
Q2: What is the Critical Micelle Concentration (CMC) of SB-14 and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For SB-14 (Zwittergent 3-14), the CMC is approximately 0.012% (w/v).[2] To effectively solubilize a membrane protein, the detergent concentration in your buffer must be significantly above its CMC.[3] Micelles are essential as they create a hydrophobic environment that shields the transmembrane domains of the protein from the aqueous buffer, preventing aggregation.[3] It is also crucial to maintain the detergent concentration above the CMC in all subsequent buffers during purification to keep the protein soluble and stable.[3]
Q3: My protein is solubilized, but it precipitates out of solution later. What can I do?
A3: Protein precipitation after initial solubilization can be due to several factors:
-
Detergent concentration below the CMC: During buffer exchanges or purification steps, the detergent concentration may have dropped below the CMC, causing the micelles to disassemble and the protein to aggregate. Ensure all buffers contain SB-14 at a concentration above its CMC.
-
Protein instability: Your protein may not be stable in SB-14 alone over time. Consider adding stabilizing agents like glycerol or lipids to your buffers.
-
Suboptimal buffer conditions: The pH or ionic strength of your subsequent buffers may not be optimal for your protein's stability.
-
Proteolysis: If not adequately inhibited, proteases can degrade your protein, leading to instability and precipitation. Ensure a protease inhibitor cocktail is present in all your buffers.
Q4: Can I use SB-14 in combination with other detergents?
A4: Yes, using a combination of detergents is a common and often effective strategy. For instance, combining a zwitterionic detergent like SB-14 with a non-ionic detergent like DDM can improve solubilization efficiency while maintaining protein stability.[1] A study on the GLUT-1 transporter showed near-complete solubilization using a combination of 1% ASB-14 and 2% DDM.[1]
Q5: How do I remove SB-14 for downstream applications?
A5: The method for detergent removal depends on the specific requirements of your downstream application. Common methods include:
-
Dialysis: This is effective for detergents with a high CMC.
-
Hydrophobic adsorption chromatography: Using resins like Bio-Beads can effectively remove detergents with low CMCs.
-
Ion-exchange chromatography: This method can be used to remove ionic and zwitterionic detergents.[4]
-
Size-exclusion chromatography: This can help to separate the protein-detergent complex from free detergent micelles.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the use of sulfobetaine detergents in membrane protein solubilization.
Table 1: Properties of SB-14 (Zwittergent 3-14)
| Property | Value | Reference |
| Molecular Weight | 363.6 g/mol | [2] |
| Critical Micelle Concentration (CMC) | 0.012% (w/v) | [2] |
| Detergent Class | Zwitterionic |
Table 2: Example Solubilization Conditions from Published Protocols
| Detergent(s) | Concentration(s) | Target Protein/Membrane | Source Organism | Reference |
| Zwittergent 3-14 (SB-14) | 0.1% (w/v) | Outer membrane proteins | Pseudomonas aeruginosa | [2] |
| Zwittergent 3-14 (SB-14) | 1.0% (w/v) | Outer membrane proteins | Pseudomonas aeruginosa | [2] |
| ASB-14 + n-DDM | 1% (w/v) ASB-14, 2% (w/v) n-DDM | GLUT-1 | Brain microvessels | [1] |
Experimental Protocols
Protocol 1: General Protocol for Membrane Protein Solubilization with SB-14
This protocol provides a general starting point for the solubilization of integral membrane proteins using SB-14. Optimization of detergent concentration, temperature, and incubation time may be necessary for your specific protein.
Materials:
-
Cell pellet expressing the target membrane protein
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)
-
Solubilization Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) Glycerol, 1-2% (w/v) SB-14, Protease Inhibitor Cocktail)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Preparation: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet once with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer or sonication on ice.
-
Membrane Fractionation:
-
Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Discard the supernatant containing cytosolic proteins. The pellet is the crude membrane fraction.
-
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate on a rotator or with gentle agitation for 1-2 hours at 4°C.
-
-
Isolation of Solubilized Proteins:
-
Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Protocol 2: Detergent Screening by Dot Blot
This protocol allows for a rapid assessment of the effectiveness of different SB-14 concentrations or detergent combinations.
Materials:
-
Crude membrane fraction
-
A series of Solubilization Buffers with varying SB-14 concentrations or detergent combinations
-
Nitrocellulose or PVDF membrane
-
Primary antibody against your protein of interest or an affinity tag
-
Appropriate secondary antibody and detection reagents
Procedure:
-
Prepare Membrane Aliquots: Resuspend the crude membrane fraction in a buffer without detergent. Aliquot equal amounts of the membrane suspension into separate microcentrifuge tubes.
-
Solubilization: Add an equal volume of 2x concentrated Solubilization Buffers with different detergent compositions to each tube. Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 100,000 x g for 1 hour at 4°C).
-
Dot Blot:
-
Carefully spot a small, equal volume of the supernatant from each tube onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
Block the membrane and then probe with a primary antibody specific to your protein.
-
Wash and incubate with a suitable secondary antibody.
-
Develop the blot using an appropriate detection method.
-
-
Analysis: Compare the intensity of the spots. A stronger signal indicates a higher concentration of solubilized protein, and thus more effective solubilization conditions.
Visualizations
Mechanism of Membrane Protein Solubilization by Detergents
The following diagram illustrates the process by which detergents like SB-14 extract membrane proteins from the lipid bilayer.
Caption: The mechanism of membrane protein extraction by detergents.
References
- 1. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outer Membrane Protein Solubilization with Zwittergent 3-14 - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Head-to-Head Battle of the Zwitterions: Sulfobetaine-14 vs. CHAPS in Proteomics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics, the successful solubilization of proteins from their native cellular environment is a critical first step that dictates the quality and depth of downstream analysis. Zwitterionic detergents, with their unique ability to disrupt protein-lipid and protein-protein interactions without introducing a net charge, have become indispensable tools. Among these, Sulfobetaine-14 (SB-14), an amidosulfobetaine, and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a bile salt derivative, are two of the most prominent choices. This guide provides an objective, data-driven comparison of their performance in proteomics workflows, from protein extraction to mass spectrometry, to aid researchers in selecting the optimal detergent for their specific needs.
At a Glance: Key Performance Indicators
The choice between this compound and CHAPS often hinges on the nature of the target proteome, particularly the abundance of hydrophobic and membrane-associated proteins. While CHAPS is a well-established and versatile detergent, SB-14 and related amidosulfobetaines frequently demonstrate superior efficacy in solubilizing challenging proteins.
| Feature | This compound (ASB-14) | CHAPS | Key Findings & Citations |
| Chemical Nature | Zwitterionic, amidosulfobetaine | Zwitterionic, bile salt derivative | Both are zwitterionic, maintaining a neutral charge over a broad pH range, making them compatible with isoelectric focusing.[1][2] |
| Primary Application | Solubilization of hydrophobic and integral membrane proteins for 2D-gel electrophoresis and other proteomic analyses. | Solubilization of proteins for 2D-gel electrophoresis, particularly soluble proteins; maintaining protein-protein interactions. | SB-14 is often favored for membrane-rich samples.[3] CHAPS is a reliable choice for general proteomics and preserving protein complexes.[3] |
| Strengths | - Superior solubilization of hydrophobic and integral membrane proteins.- Can reveal previously undetected proteins in 2D gels.- Effective in urea/thiourea mixtures. | - Well-established and widely used.- Effective for solubilizing soluble and moderately hydrophobic proteins.- Generally preserves protein structure and interactions. | Studies have shown amidosulfobetaines to be more effective than CHAPS for solubilizing integral membrane proteins like ion channels and G-protein coupled receptors.[4] CHAPS is known for its mild, non-denaturing properties.[5] |
| Limitations | Can be less effective for some soluble proteins compared to CHAPS. | Less effective for highly hydrophobic and integral membrane proteins. | The optimal detergent is often sample-dependent.[4] |
| 2D-PAGE Performance (Spot Count) | Often results in a higher number of detected spots, particularly for membrane protein-rich samples. | Varies by sample type; may show fewer spots for membrane proteomes. | In a study on Xylella fastidiosa membrane proteins, a sulfobetaine detergent (SB 3-10) revealed 157 spots compared to 72 spots with CHAPS.[4] |
| Mass Spectrometry Compatibility | Generally considered more compatible, with potentially less ion suppression and adduct formation. | Compatible at low concentrations (<0.1%), but can cause significant ion suppression and adduct formation at higher concentrations.[6] | CHAPS is known to form adducts and suppress peptide ionization in electrospray ionization (ESI), which can complicate data analysis.[6] |
Delving Deeper: A Comparative Analysis
Solubilization Efficiency: The Membrane Proteome Challenge
The primary differentiator between this compound and CHAPS lies in their ability to solubilize hydrophobic proteins, particularly those embedded within cellular membranes. The long alkyl chain of SB-14 is thought to be more effective at disrupting the lipid bilayer and maintaining the solubility of integral membrane proteins in an aqueous environment.[7] This often translates to a more comprehensive representation of the proteome, especially in samples rich in membrane fractions such as brain tissue or specific organelles.[3]
CHAPS, while an effective solubilizing agent for a broad range of proteins, can fall short when dealing with highly hydrophobic species.[3] However, for studies focusing on soluble proteins or the preservation of protein-protein interactions for co-immunoprecipitation, the milder nature of CHAPS makes it an excellent choice.[3]
Downstream Analysis: 2D-Gel Electrophoresis and Mass Spectrometry
The superior solubilizing power of this compound often leads to improved results in two-dimensional gel electrophoresis (2D-PAGE). By bringing more proteins into solution, especially those that are under-represented with CHAPS, SB-14 can lead to a greater number of resolved protein spots, providing a more detailed snapshot of the proteome.[3][4]
In the realm of mass spectrometry-based proteomics, the choice of detergent is critical. Detergents can interfere with the ionization process and contaminate the mass spectrometer. CHAPS, being non-volatile, is known to cause ion suppression, where the presence of the detergent reduces the ionization efficiency of the peptides of interest, leading to lower signal intensity.[6] It can also form adducts with peptides, complicating the resulting mass spectra.[6] While sulfobetaines are also not ideal for direct injection into a mass spectrometer, they are often considered more "MS-friendly" than CHAPS, with some studies suggesting they lead to less severe ion suppression. For both detergents, removal or significant dilution is recommended prior to LC-MS analysis.
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful proteomic experiments. Below are generalized protocols for protein extraction from cultured mammalian cells and animal tissue using either this compound or CHAPS. The optimal conditions may require empirical determination for specific sample types.
Protocol 1: Protein Extraction from Cultured Mammalian Cells
Materials:
-
Lysis Buffer (choose one):
-
SB-14 Lysis Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) this compound, 40 mM Tris, 65 mM DTT, and protease inhibitor cocktail.
-
CHAPS Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 65 mM DTT, and protease inhibitor cocktail.[4]
-
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Lysis: Add the appropriate volume of the chosen lysis buffer to the cell pellet (e.g., 1 mL for a 10 cm dish or 1x10^7 cells).
-
Solubilization: Resuspend the pellet by vortexing or pipetting. For adherent cells, use a cell scraper to collect the lysate. Incubate the lysate on a rotator or shaker for 30-60 minutes at room temperature.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Collection: Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Storage: The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Protein Extraction from Animal Tissue
Materials:
-
Lysis Buffer (choose one, as in Protocol 1)
-
Liquid nitrogen
-
Mortar and pestle or tissue pulverizer
-
Homogenizer
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Tissue Preparation: Flash-freeze the tissue sample in liquid nitrogen.
-
Pulverization: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a tissue pulverizer.
-
Lysis: Transfer the powdered tissue to a pre-chilled tube and add the appropriate volume of the chosen lysis buffer (e.g., 1 mL per 50-100 mg of tissue).
-
Homogenization: Further homogenize the sample on ice using a probe sonicator or a Dounce homogenizer until the solution is no longer viscous.
-
Solubilization: Incubate the homogenate on a rotator or shaker for 1-2 hours at room temperature.
-
Clarification: Centrifuge the homogenate at 16,000 x g for 30 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a detergent-compatible protein assay.
-
Storage: The protein extract is now ready for downstream applications or can be stored at -80°C.
Visualizing the Workflow and Structures
To better understand the context of detergent selection and the molecules themselves, the following diagrams have been generated.
Caption: A generalized proteomics workflow highlighting the critical protein solubilization step.
Caption: Chemical structures of this compound and CHAPS. (Note: Actual images would be rendered here)
Caption: A decision tree to guide the selection between this compound and CHAPS.
Conclusion: Making an Informed Choice
Both this compound and CHAPS are powerful zwitterionic detergents that have earned their place in the proteomics toolkit. The choice between them is not about which is definitively "better," but rather which is better suited for the specific research question and sample type.
Choose this compound when:
-
The primary targets are integral membrane proteins or hydrophobic proteins.
-
The goal is to achieve the most comprehensive representation of the proteome in 2D-PAGE.
-
Working with samples known to be difficult to solubilize, such as brain tissue.
Choose CHAPS when:
-
The focus is on soluble or moderately hydrophobic proteins.
-
Preserving protein-protein interactions for co-immunoprecipitation or other functional assays is a priority.
-
A well-established, milder detergent is preferred for general proteomics applications.
By carefully considering the experimental goals and the nature of the proteome under investigation, researchers can leverage the distinct advantages of these two detergents to maximize the quality and depth of their proteomic data.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agscientific.com [agscientific.com]
Head-to-head comparison of zwitterionic detergents for 2D electrophoresis
For researchers, scientists, and drug development professionals seeking to optimize protein separation in two-dimensional (2D) electrophoresis, the choice of zwitterionic detergent is a critical factor influencing the solubilization of proteins, the resolution of the resulting protein spots, and the overall success of the experiment. This guide provides a head-to-head comparison of commonly used zwitterionic detergents, supported by experimental data, to facilitate an informed selection for your specific research needs.
The analysis of complex protein mixtures by 2D electrophoresis relies on the effective solubilization and denaturation of proteins while maintaining their native charge for the first-dimension isoelectric focusing (IEF). Zwitterionic detergents, possessing both a positive and a negative charge in their hydrophilic head group, are ideal for this purpose as they are electrically neutral over a wide pH range and are highly effective at disrupting protein-protein interactions.[1][2] This guide focuses on the performance of several key zwitterionic detergents, including the well-established 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) and the amidosulfobetaine ASB-14, particularly in the challenging context of membrane proteomics.
Performance Comparison of Zwitterionic Detergents
The efficacy of a zwitterionic detergent is often evaluated by its ability to solubilize a broad range of proteins, especially hydrophobic membrane proteins, leading to a greater number of well-resolved spots on a 2D gel. The following tables summarize quantitative data from studies comparing the performance of different zwitterionic detergents.
| Detergent(s) | Protein Sample | Key Performance Metric | Quantitative Finding | Reference |
| CHAPS | Human brain frontal cortex | Number of resolved protein spots | ~369 spots (average) | [3] |
| ASB-14 + CHAPS | Human brain frontal cortex | Number of resolved protein spots | ~457 spots (average) | [3] |
| CHAPS | Red blood cell ghosts | Solubilization of Band 3 (membrane protein) | Not detected | [4] |
| ASB-14 | Red blood cell ghosts | Solubilization of Band 3 (membrane protein) | Detected | [4] |
| CHAPS | Bovine neutrophil membrane proteins | Protein solubilization | Less effective | [3][5] |
| ASB-14 | Bovine neutrophil membrane proteins | Protein solubilization | More efficient | [3][5] |
| Detergent | Strengths | Limitations | Optimal Use Case |
| CHAPS | - Well-established and widely used.- Effective for solubilizing soluble and moderately hydrophobic proteins. | - Less effective for highly hydrophobic and integral membrane proteins.[6][7] | - General proteomics applications.- Studies focusing on soluble proteins. |
| ASB-14 | - Superior solubilization of hydrophobic and integral membrane proteins.[5][6]- Can reveal previously undetected proteins in 2D gels.[5]- Effective in urea/thiourea mixtures.[3] | - May be less effective for some soluble proteins compared to CHAPS. | - Proteomic analysis of membrane-rich samples.- Analysis of hydrophobic proteins and complex tissues like the brain.[3][7] |
| Other Sulfobetaines (e.g., Zwittergent 3-14) | - Good to excellent for solubilizing hydrophobic proteins.[8] | - Optimal concentration may need to be empirically determined. | - Challenging samples with a high content of membrane proteins. |
Experimental Protocols
The following are generalized protocols for sample preparation for 2D electrophoresis using zwitterionic detergents. The optimal conditions, particularly detergent concentration, may require empirical optimization for specific samples.
Protocol 1: Standard Protein Solubilization using CHAPS
This protocol is suitable for a wide range of cellular and tissue proteins.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 65 mM DTT, and a protease inhibitor cocktail.[8]
-
Protein sample (e.g., cell pellet, tissue homogenate)
Procedure:
-
Add Lysis Buffer to the protein sample.
-
Incubate the mixture for 1 hour at room temperature with gentle agitation to ensure complete solubilization.
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible protein assay.
-
The sample is now ready for isoelectric focusing.
Protocol 2: Enhanced Solubilization of Membrane Proteins using ASB-14
This protocol is optimized for the extraction of hydrophobic and membrane proteins.
Materials:
-
Extraction Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) ASB-14, 2% (w/v) CHAPS, 100 mM DTT, and protease inhibitors.[3][7]
-
Protein sample (e.g., tissue homogenate, membrane fraction)
Procedure:
-
Homogenize the sample in the Extraction Buffer on ice.
-
Incubate the homogenate for 1 hour at room temperature with gentle agitation.
-
Centrifuge the sample at 100,000 x g for 1 hour at 15°C to pellet insoluble material.[7]
-
Collect the supernatant containing the solubilized proteins.
-
Proceed with protein concentration determination and isoelectric focusing.
Visualizing the 2D Electrophoresis Workflow
The following diagram illustrates the key stages of a typical 2D electrophoresis experiment where the choice of zwitterionic detergent plays a crucial role in the initial sample preparation step.
Caption: A generalized workflow for a 2D electrophoresis experiment.
Conclusion
The selection of an appropriate zwitterionic detergent is paramount for achieving high-quality results in 2D electrophoresis. While CHAPS remains a reliable choice for general applications, the use of amidosulfobetaines like ASB-14, often in combination with CHAPS, has demonstrated superior performance in the solubilization of challenging membrane proteins, leading to a more comprehensive analysis of the proteome.[3][9] Researchers should consider the nature of their protein sample and the specific goals of their experiment when selecting a detergent and be prepared to optimize the solubilization conditions to maximize protein recovery and resolution.
References
- 1. Zwitterionic Detergents for 2D Gel Electrophoresis [gbiosciences.com]
- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 3. academic.oup.com [academic.oup.com]
- 4. arxiv.org [arxiv.org]
- 5. New zwitterionic detergents improve the analysis of membrane proteins by two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Sulfobetaine-14 vs. Non-Ionic Detergents for Protein Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation, stabilization, and characterization of proteins. This guide provides an objective comparison of the zwitterionic detergent Sulfobetaine-14 (SB-14) and commonly used non-ionic detergents, offering insights into their performance for specific protein applications, supported by experimental data and detailed protocols.
The efficacy of a detergent is paramount in preserving the native structure and function of a protein of interest. While non-ionic detergents are lauded for their mild nature, zwitterionic detergents like this compound offer a unique combination of properties that can be advantageous for specific applications, particularly in the solubilization of membrane proteins and compatibility with downstream analytical techniques.
At a Glance: Key Differences in Physicochemical Properties
The fundamental difference between this compound and non-ionic detergents lies in the nature of their hydrophilic head groups. SB-14 is a zwitterionic detergent, meaning it possesses both a positive and a negative charge in its headgroup, resulting in a net neutral charge over a wide pH range.[1][2] In contrast, non-ionic detergents have uncharged, hydrophilic head groups.[2] This distinction significantly influences their interactions with proteins and their overall performance in various biochemical assays.
| Property | This compound (Zwitterionic) | Non-Ionic Detergents (e.g., Triton X-100, Tween 20, DDM) |
| Charge | Zwitterionic (net neutral)[1] | Non-ionic (uncharged)[2] |
| Denaturing Potential | Generally non-denaturing, but can be more disruptive to protein-protein interactions than non-ionic detergents.[1][2] | Mild and generally non-denaturing, preserving protein structure and activity.[2] |
| Protein-Protein Interaction Disruption | More effective at disrupting protein-protein interactions.[1] | Less effective at disrupting protein-protein interactions.[3] |
| Solubilization Strength | Considered intermediate, between ionic and non-ionic detergents.[2] | Generally milder solubilizing agents.[3] |
| Common Applications | Solubilization of membrane proteins, 2D gel electrophoresis, mass spectrometry.[1][4] | Cell lysis for protein extraction, immunoprecipitation, Western blotting, ELISA.[3][5] |
| Dialyzability | Generally dialyzable due to a higher critical micelle concentration (CMC).[5] | Can be more difficult to remove by dialysis due to lower CMCs.[6] |
Performance in Protein Solubilization: A Comparative Overview
The primary function of detergents in protein research is to extract proteins from their native environment, particularly from lipid membranes, while maintaining their structural and functional integrity.
This compound and its analogs, like amidothis compound (ASB-14), have demonstrated high efficiency in solubilizing challenging membrane proteins. For instance, studies have shown that ASB-14 can be more effective than other zwitterionic detergents like CHAPS for solubilizing certain G-protein coupled receptors (GPCRs).[4] The ability of sulfobetaines to disrupt protein-protein interactions while being less harsh than ionic detergents makes them valuable for applications where the isolation of individual protein subunits is desired.[1]
Non-ionic detergents such as Triton X-100, Tween 20, and n-dodecyl-β-D-maltoside (DDM) are widely used for their gentle action.[2] Triton X-100 is a common choice for the initial lysis of cells to extract cytoplasmic proteins.[3] DDM is frequently employed for the solubilization and purification of membrane proteins for structural studies due to its ability to maintain the protein in a near-native conformation.[7] Tween 20 is often used in washing buffers for immunoassays to reduce non-specific binding.[5]
Quantitative Comparison of Solubilization Efficacy (Representative Data)
The following table presents representative data on the solubilization of a membrane protein (G-protein coupled receptor) using a zwitterionic detergent (ASB-14, as a proxy for SB-14) versus a non-ionic detergent (DDM).
| Detergent | Protein Yield (Relative %) | Preservation of Ligand Binding Activity (%) |
| ASB-14 | ~85% | ~90% |
| DDM | ~70% | ~95% |
| Data is illustrative and compiled from findings in studies on GPCR solubilization where zwitterionic and non-ionic detergents were compared.[4][7] |
Impact on Protein Stability and Function
Maintaining the stability and function of the solubilized protein is crucial for downstream applications.
This compound is generally considered to be good at preserving the native state of individual proteins.[2] However, its stronger tendency to break protein-protein interactions might be detrimental if the goal is to study protein complexes.
Non-ionic detergents are excellent at preserving protein structure and function, making them the preferred choice for functional assays and structural biology.[2] However, their milder nature may result in lower yields for certain hard-to-solubilize proteins.
Assessment of Protein Secondary Structure via Circular Dichroism
Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of a protein and to detect conformational changes induced by detergents.[8] A significant change in the CD spectrum of a protein upon solubilization can indicate denaturation.
| Detergent | Change in α-helical content | Change in β-sheet content | Overall Structural Integrity |
| This compound | Minimal to slight decrease | Minimal | Good |
| Triton X-100 | Minimal | Minimal | High |
| This table represents a qualitative summary based on typical outcomes observed in circular dichroism studies of detergent-solubilized proteins. Specific results can vary depending on the protein. |
Application in Immunoassays
Detergents play a vital role in immunoassays like ELISA by blocking non-specific binding sites on the microplate surface, thereby reducing background noise and increasing the signal-to-noise ratio.
This compound has been shown to improve the sensitivity of certain immunoassays when used as an additive in the assay buffer.
Non-ionic detergents , particularly Tween 20 , are a standard component of wash buffers in ELISA and Western blotting.[5][9] At low concentrations (typically 0.05-0.1%), Tween 20 effectively reduces non-specific protein adsorption to the solid phase without interfering with the specific antibody-antigen interaction.[5]
Experimental Protocols
Comparative Protein Solubilization Protocol
Objective: To compare the efficiency of this compound and a non-ionic detergent (e.g., Triton X-100) in solubilizing a target membrane protein.
Materials:
-
Cell pellet expressing the target membrane protein.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors.
-
Solubilization Buffer A: Lysis Buffer + 1% (w/v) this compound.
-
Solubilization Buffer B: Lysis Buffer + 1% (v/v) Triton X-100.
-
Ultracentrifuge.
-
Bradford assay reagent or similar for protein quantification.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
-
Divide the membrane suspension into two equal aliquots.
-
To one aliquot, add Solubilization Buffer A. To the other, add Solubilization Buffer B.
-
Incubate both samples for 1 hour at 4°C with gentle agitation.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatants containing the solubilized proteins.
-
Determine the protein concentration of each supernatant using a Bradford assay.
-
Analyze the solubilized proteins by SDS-PAGE and Western blotting using an antibody against the target protein to assess the solubilization yield.
Protocol for Assessing Protein Stability using Circular Dichroism
Objective: To assess the impact of this compound and a non-ionic detergent on the secondary structure of a purified protein.
Materials:
-
Purified protein of interest.
-
Buffer: 20 mM Sodium Phosphate, pH 7.4.
-
Detergent Stock Solutions: 10% (w/v) this compound and 10% (v/v) non-ionic detergent in buffer.
-
Circular Dichroism Spectropolarimeter.
-
Quartz cuvette with a 1 mm pathlength.
Procedure:
-
Prepare three samples:
-
Protein in buffer (control).
-
Protein in buffer with the final desired concentration of this compound (e.g., 1%).
-
Protein in buffer with the final desired concentration of the non-ionic detergent (e.g., 1%).
-
-
The final protein concentration should be in the range of 0.1-0.2 mg/mL.
-
Record the CD spectrum of each sample from 190 to 260 nm at a constant temperature (e.g., 20°C).
-
Process the spectra by subtracting the corresponding buffer/detergent blank.
-
Analyze the spectra for changes in the characteristic peaks for α-helices (negative bands at ~222 and ~208 nm) and β-sheets (negative band at ~218 nm) to assess any conformational changes induced by the detergents.[8]
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the mechanism of detergent-based protein solubilization and a typical signaling pathway involving a G-protein coupled receptor, a common target for such studies.
Caption: Mechanism of membrane protein solubilization by detergents.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 7. benchchem.com [benchchem.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Guide to Sulfobetaine-14: A Comparative Analysis for Protein Integrity and Function
For Immediate Release
In the intricate world of protein research, the choice of a solubilizing agent can be the determining factor between groundbreaking discovery and experimental failure. This guide offers an in-depth, objective comparison of Sulfobetaine-14 (SB-14), a zwitterionic detergent, with other commonly used alternatives for the solubilization and stabilization of proteins, particularly membrane proteins. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their experimental workflows and preserve the native structure and function of their proteins of interest.
Executive Summary
This compound, also known as Zwittergent 3-14, is a versatile detergent widely employed for the solubilization and purification of membrane-bound and other hydrophobic proteins.[1][2] Its zwitterionic nature, combining a hydrophilic sulfobetaine headgroup with a hydrophobic 14-carbon alkyl chain, allows for the effective disruption of lipid bilayers while minimizing protein denaturation.[1] This guide provides a comparative analysis of SB-14 against other popular detergents such as CHAPS, Amidothis compound (ASB-14), Lauryl Maltose Neopentyl Glycol (LMNG), and the polymer-based Amphipol A8-35. We present available quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate solubilizing agent for your specific research needs.
Data Presentation: A Head-to-Head Comparison of Detergent Performance
The selection of an optimal detergent is highly dependent on the specific protein and the downstream application. The following tables summarize key physicochemical properties and comparative performance data gleaned from various studies. It is important to note that direct quantitative comparisons across different proteins and experimental conditions should be interpreted with caution.
Table 1: Physicochemical Properties of Selected Detergents
| Detergent | Chemical Class | Molecular Weight (Da) | Critical Micelle Concentration (CMC) | Aggregation Number |
| This compound (SB-14) | Zwitterionic (Sulfobetaine) | 363.6 | ~0.4 mM | 108 |
| CHAPS | Zwitterionic (Bile Salt Derivative) | 614.9 | 6-10 mM | 4-14 |
| ASB-14 | Zwitterionic (Amidosulfobetaine) | 434.6 | 0.3-0.5 mM | 108 |
| LMNG | Non-ionic (Maltoside) | 1043.3 | ~0.01 mM | ~100-200 |
| Amphipol A8-35 | Anionic Polymer | ~9-10 kDa | Very Low | Not Applicable |
Data compiled from multiple sources.[3][4][5]
Table 2: Comparative Performance in Protein Solubilization and Stability
| Detergent | Solubilization Efficacy (Membrane Proteins) | Protein Stability (Thermal) | Functional Preservation | Key Findings & Citations |
| This compound (SB-14) | Good to Excellent | Moderate to Good | Generally Good | Effective for outer membrane proteins; can enhance protein extraction yield.[6][7] |
| CHAPS | Moderate | Moderate | Good for protein-protein interactions | Less effective for highly hydrophobic proteins compared to sulfobetaines.[4] |
| ASB-14 | Excellent | Good | Good | Superior solubilization of hydrophobic and integral membrane proteins compared to CHAPS.[4] |
| LMNG | Excellent | Excellent | Excellent | Often outperforms traditional detergents in stabilizing GPCRs and other challenging membrane proteins.[8][9] |
| Amphipol A8-35 | Used for detergent-free stabilization | Excellent | Excellent | Traps already-solubilized proteins in a detergent-free environment, often enhancing stability.[1][10] |
Table 3: Quantitative Comparison of Detergent Efficacy in 2D Gel Electrophoresis of Human Brain Proteins
| Detergent Condition | Average Number of Detected Protein Spots (pH 3-10) | Average Number of Detected Protein Spots (pH 6.5-10) | Reference |
| 4% CHAPS | 1087 | 372 | [4] |
| 4% CHAPS + 2% ASB-14 | 1192 | 457 | [4] |
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of detergent performance.
Protocol 1: Membrane Protein Extraction and Solubilization
This protocol provides a general framework for the extraction and solubilization of integral membrane proteins. Optimization is often required for specific proteins.
Materials:
-
Cell pellet or tissue homogenate containing the membrane protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.
-
Detergent stock solutions (e.g., 10% w/v of SB-14, CHAPS, ASB-14, or LMNG).
-
Ultracentrifuge.
Procedure:
-
Resuspend the cell pellet or tissue homogenate in ice-cold Lysis Buffer.
-
Add the desired detergent to the final working concentration (typically 1-2% w/v).
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Determine the protein concentration of the supernatant using a detergent-compatible protein assay.
Protocol 2: Thermal Shift Assay (TSA) for Protein Stability
TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by monitoring its unfolding temperature (Tm) in the presence of different detergents.
Materials:
-
Purified protein-detergent complex (0.1-0.5 mg/mL).
-
Assay Buffer: Buffer in which the protein is stable (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) containing the respective detergent at a concentration above its CMC.
-
SYPRO Orange fluorescent dye (5000x stock in DMSO).
-
Real-time PCR instrument.
Procedure:
-
Prepare a master mix of the protein in the Assay Buffer.
-
Dilute the SYPRO Orange dye to a 20x working stock and add it to the master mix to a final concentration of 5x.
-
Aliquot 20 µL of the final mixture into a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument and program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature. The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of a protein and how it is affected by different detergents.
Materials:
-
Purified protein-detergent complex (0.1-0.2 mg/mL).
-
CD-compatible buffer (e.g., 10 mM sodium phosphate pH 7.4) containing the respective detergent.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
-
CD spectropolarimeter.
Procedure:
-
Equilibrate the protein sample in the CD-compatible buffer containing the detergent of interest.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the protein sample from 190 to 260 nm.
-
Subtract the baseline spectrum from the protein spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity.
-
Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures.
Protocol 4: Enzyme Kinetics Assay in the Presence of Detergents
This protocol outlines a general approach to assess the functional integrity of an enzyme after solubilization in different detergents. This example uses a colorimetric assay.
Materials:
-
Purified enzyme-detergent complex.
-
Substrate that produces a colorimetric product upon enzymatic cleavage.
-
Assay Buffer appropriate for the enzyme's activity, containing the respective detergent.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a series of substrate concentrations in the Assay Buffer.
-
Add a fixed amount of the enzyme-detergent complex to initiate the reaction.
-
Monitor the absorbance of the product over time at the appropriate wavelength.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.
-
Compare the kinetic parameters obtained in the presence of different detergents to assess their impact on enzyme function.
Visualizing the Workflow and Impact
To better illustrate the experimental processes and conceptual frameworks discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Thermodynamic and structural characterization of zwitterionic micelles of the membrane protein solubilizing amidosulfobetaine surfactants ASB-14 and ASB-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Folding and stabilizing membrane proteins in amphipol A8-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphipols for Each Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 10. [PDF] Reconstitution of membrane proteins: a GPCR as an example. | Semantic Scholar [semanticscholar.org]
Navigating the Surfactant Maze: A Guide to Cross-Validating Mass Spectrometry Results with Different Detergents
For researchers, scientists, and drug development professionals venturing into the complex world of proteomics, the choice of detergent for sample preparation is a critical decision that can significantly impact the outcome of mass spectrometry (MS) analysis. This guide provides a comprehensive comparison of commonly used detergents, supported by experimental data, to aid in the selection of the most appropriate surfactant for your specific research needs and to facilitate the cross-validation of results obtained using different solubilizing agents.
The primary role of detergents in proteomics is to lyse cells and solubilize proteins, particularly challenging membrane proteins, while being compatible with downstream enzymatic digestion and MS analysis.[1][2] However, the very properties that make detergents effective at disrupting cell membranes can also interfere with mass spectrometry, causing ion suppression and reduced signal intensity.[1][3] Therefore, a careful balance must be struck between efficient protein extraction and MS compatibility. This guide explores the performance of several detergents, highlighting their strengths and weaknesses to enable informed decision-making and robust experimental design.
Comparative Performance of Common Detergents
The selection of a detergent can influence protein yield, the number of identified peptides and proteins, and the representation of different protein classes, such as membrane proteins. Below is a summary of quantitative data from studies comparing various detergents.
| Detergent/Method | Protein Yield | Total Peptides Identified | Total Proteins Identified | Key Findings | Reference |
| SDS | Higher total protein yield compared to RapiGest.[4] | ~4000 | ~950 (higher than RapiGest for E. coli).[5] | More efficient in extracting high molecular weight and membrane proteins.[4][5] | [4][5] |
| RapiGest | Lower total protein yield than SDS.[4] | ~2800 | ~800 (lower than SDS for E. coli).[5] | Enriched for periplasmic and fimbrial proteins.[4][5] | [4][5] |
| SDC | Comparable to other MS-compatible detergents. | Similar to Invitrosol, RapiGest, and PPS Silent Surfactant. | No distinct differences compared to PPS Silent Surfactant, even at low protein amounts (< 20 µg). | A cost-effective alternative to other commercial MS-compatible surfactants. | |
| FASP (with SDS) | - | Higher number of identified peptides. | - | Results in higher mean sequence coverage.[4] | [4] |
| Spin Column (with SDS) | - | - | >1100 (highest among compared SDS-based workflows).[4] | A simple and fast method yielding a high number of protein identifications.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following sections outline the key experimental protocols from the cited studies.
Protocol 1: Comparison of SDS and RapiGest for E. coli Proteome Analysis[5][6]
1. Protein Extraction:
-
E. coli cells were incubated with either an SDS-based buffer or a RapiGest-based buffer.
-
Total protein yields were measured to compare the extraction efficiency of the two detergents.
2. Sample Preparation for Mass Spectrometry:
-
SDS-based extracts: SDS was removed using spin columns. Proteins were then subjected to in-solution digestion with trypsin.
-
RapiGest-based extracts: Proteins were first digested in-solution with trypsin. The RapiGest detergent was then degraded by acidification, and the insoluble byproducts were removed by centrifugation.
3. LC-MS/MS Analysis:
-
The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
The number of identified peptides and proteins for each condition was compared.
Protocol 2: Comparison of SDC with Commercial MS-Compatible Detergents[7]
1. In-solution Digestion Optimization with SDC:
-
A full factorial experimental design was used to investigate the effects of trypsin ratio, digestion time, and SDC concentration on the total number of peptide identifications and digestion efficiency (measured by the percentage of peptides with missed cleavages).
2. Comparative Analysis of Detergents:
-
The optimized SDC protocol was compared with protocols using other commercially available MS-compatible surfactants: Invitrosol, RapiGest, and PPS Silent Surfactant.
-
The total number of identified peptides and the hydrophobicity of the recovered peptides were compared across all detergents.
3. Low Protein Amount Comparison:
-
A spike-down experiment was performed to compare the performance of SDC and PPS Silent Surfactant for preparing peptide samples from low protein starting amounts (< 20 µg).
4. LC-MS/MS Analysis:
-
A data-dependent acquisition method was used for LC-MS/MS analysis. A full mass spectrum was acquired, followed by data-dependent scans of the top twelve most abundant precursor ions.
Visualizing the Workflow and Detergent Impact
To better illustrate the experimental processes and the influence of detergent choice, the following diagrams were generated using Graphviz.
Caption: General workflow for a typical bottom-up proteomics experiment using mass spectrometry.
Caption: Influence of key detergent properties on mass spectrometry experimental outcomes.
Conclusion
The choice of detergent is a pivotal parameter in mass spectrometry-based proteomics. As demonstrated by the comparative data, detergents such as SDS can provide higher protein yields and are particularly effective for membrane proteins, while MS-compatible surfactants like SDC offer a cost-effective and robust alternative for general proteome analysis.[4][5] The provided experimental protocols offer a starting point for researchers to design their own comparative studies and validate their findings across different detergent systems. Ultimately, the optimal detergent choice will depend on the specific characteristics of the sample and the goals of the experiment. By carefully considering the properties of different detergents and their impact on MS analysis, researchers can enhance the quality and reliability of their proteomic data.
References
- 1. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. The Effect of Detergents on Proteins Analyzed by Electrospray Ionization | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparison of detergent-based sample preparation workflows for LTQ-Orbitrap analysis of the Escherichia coli proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
Unveiling the Potential of Sulfobetaine-14 in G-Protein Coupled Receptor Solubilization: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the critical step of G-protein coupled receptor (GPCR) solubilization, the choice of detergent is paramount to preserving the structural and functional integrity of these vital membrane proteins. This guide provides an objective comparison of Sulfobetaine-14 (SB-14), a zwitterionic detergent, with other commonly used alternatives, supported by available experimental data and detailed methodologies.
The successful extraction of GPCRs from their native lipid bilayer is a foundational step for a wide array of downstream applications, including structural biology, biophysical characterization, and drug screening. The ideal detergent must effectively disrupt the cell membrane to liberate the receptor while simultaneously creating a stable micellar environment that mimics the native membrane, thereby preventing denaturation and preserving functionality.
Performance Comparison of Detergents for GPCR Solubilization
While direct quantitative comparisons of this compound with other detergents for GPCR solubilization are limited in publicly available literature, the broader class of sulfobetaine detergents has shown promise. Studies have indicated that amidosulfobetaines, a category to which SB-14 belongs, can be more effective at solubilizing GPCRs than the commonly used zwitterionic detergent CHAPS.
To provide a comprehensive overview, the following tables summarize the physicochemical properties and reported performance of SB-14 alongside other widely used detergents for GPCR research: Dodecyl Maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).
Table 1: Physicochemical Properties of Common Detergents for GPCR Solubilization
| Detergent | Abbreviation | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Size (kDa) |
| This compound | SB-14 / Zwittergent 3-14 | Zwitterionic (Sulfobetaine) | 363.58 | 0.1 - 0.4 | 83 | ~30.2 |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic (Alkyl Maltoside) | 510.62 | ~0.17 | ~140 | ~71 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic (Maltose Neopentyl Glycol) | 883.08 | ~0.01 | ~100 | ~88 |
| CHAPS | CHAPS | Zwitterionic (Bile Salt Derivative) | 614.88 | 6 - 10 | 4 - 14 | ~6.2 |
Note: Values can vary depending on experimental conditions such as temperature, pH, and ionic strength.
Table 2: Performance Characteristics in GPCR Solubilization and Stabilization
| Detergent | Solubilization Efficiency | GPCR Stability | Functional Integrity | Key Considerations |
| This compound | Generally effective for membrane proteins; reported to be superior to CHAPS for some GPCRs. | Can be effective, but GPCR-specific optimization is crucial. | Can preserve the native state of membrane proteins. | Zwitterionic nature can be advantageous in certain purification schemes. |
| DDM | Widely used with proven efficacy for a broad range of GPCRs. | Moderate; some GPCRs may lose stability over time. | Generally good at preserving function, but newer detergents can be superior. | A well-established "workhorse" detergent, often used as a starting point. |
| LMNG | High efficiency, particularly for more challenging GPCRs. | Excellent; known to enhance the stability of many GPCRs compared to DDM.[1][2] | Excellent at preserving the native conformation and function.[1] | Branched structure provides a more lipid-like environment. Lower CMC makes it harder to remove. |
| CHAPS | Moderate; may be less effective for some integral membrane proteins compared to sulfobetaines. | Variable; can be harsh on more sensitive GPCRs. | Can be effective but often requires careful optimization. | High CMC allows for easier removal by dialysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for GPCR solubilization and a common functional assay.
Protocol 1: GPCR Solubilization using a Sulfobetaine Detergent (Adapted for SB-14)
This protocol provides a general framework for the solubilization of a target GPCR from cell membranes using a sulfobetaine detergent like this compound. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for each specific GPCR.
Materials:
-
Cell pellet expressing the target GPCR
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) Glycerol, 1-2% (w/v) this compound, Protease Inhibitor Cocktail
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Membrane Isolation: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. Discard the supernatant containing cytosolic proteins.
-
Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer. The final protein concentration should be between 5-10 mg/mL.
-
Incubation: Incubate the suspension with gentle agitation for 1-2 hours at 4°C to facilitate the solubilization of membrane proteins.
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection: Carefully collect the supernatant, which contains the solubilized GPCR in SB-14 micelles, for subsequent purification and analysis.
Protocol 2: Radioligand Binding Assay for Solubilized GPCRs
This assay is used to assess the functional integrity of the solubilized GPCR by measuring its ability to bind to a specific radiolabeled ligand.
Materials:
-
Solubilized GPCR preparation
-
Radioligand specific for the target GPCR
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA
-
Unlabeled ("cold") ligand for determining non-specific binding
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the solubilized GPCR preparation with the radioligand at a concentration near its dissociation constant (Kd). For total binding, add Assay Buffer. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. This data can be used to determine the concentration of functional receptors (Bmax) and the affinity of the ligand (Kd).
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a general GPCR signaling pathway and the experimental workflow for detergent screening.
Caption: A simplified G-protein coupled receptor signaling cascade.
Caption: Workflow for screening detergents for GPCR solubilization.
References
A Comparative Guide to Protein Purity: Sulfobetaine-14 vs. Alternative Detergents
For researchers, scientists, and drug development professionals, the isolation of pure, functionally active proteins is a cornerstone of successful experimentation and therapeutic development. The choice of detergent for protein extraction is a critical variable in this process, directly impacting the yield and purity of the final protein sample. This guide provides an objective comparison of Sulfobetaine-14 (SB-14), a zwitterionic detergent, with other commonly used detergents, supported by experimental data and detailed protocols.
This compound belongs to the sulfobetaine family of zwitterionic detergents, which possess both a positive and a negative charge in their hydrophilic head group, but maintain a net neutral charge. This property makes them effective at solubilizing proteins while often being milder than their ionic counterparts, thereby preserving the native structure and function of the target protein. This guide will compare the performance of this compound with a non-ionic detergent (Triton X-100) and another zwitterionic detergent (CHAPS), as well as a harsher anionic detergent (SDS) for context.
Quantitative Comparison of Detergent Performance
The selection of an optimal detergent is often a balance between achieving high protein yield and maintaining high purity and biological activity. The following tables summarize the performance of this compound and alternative detergents in protein extraction.
Table 1: Comparison of Detergent Efficacy in Solubilizing Membrane Proteins from Xylella fastidiosa
This table presents data from a study comparing the effectiveness of different detergents in solubilizing membrane proteins from the bacterium Xylella fastidiosa, as analyzed by two-dimensional electrophoresis (2-DE). The number of protein spots detected is an indicator of the detergent's ability to solubilize a broad range of proteins.
| Detergent | Detergent Type | Number of Protein Spots Detected on 2-DE Gel | Percentage of Identified Spots that were Membrane Proteins |
| ASB-14 (Amidothis compound) | Zwitterionic | 221 | 83% |
| SB 3-10 (Sulfobetaine 3-10) | Zwitterionic | 157 | Not Reported |
| CHAPS | Zwitterionic | 72 | Not Reported |
| Triton X-100 | Non-ionic | 43 | Not Reported |
Data adapted from a study on membrane proteins of Xylella fastidiosa.
The data indicates that ASB-14, a derivative of this compound, was the most effective detergent in this study for solubilizing the widest range of membrane proteins, as evidenced by the highest number of spots on the 2-DE gel.
Table 2: Representative Comparison of Total Protein Yield and Purity
The following table provides a representative comparison of the performance of this compound against other common detergents for the extraction of a target membrane protein. This data is a hypothetical but realistic representation based on the known properties of these detergents.
| Detergent | Detergent Type | Total Protein Yield (mg/mL) | Target Protein Purity (%) |
| This compound | Zwitterionic | 2.1 | 88 |
| Triton X-100 | Non-ionic | 2.8 | 75 |
| CHAPS | Zwitterionic | 1.9 | 82 |
| SDS | Anionic | 4.5 | 60 (denatured) |
This representative data illustrates that while a strong anionic detergent like SDS may yield a higher total protein concentration, it often comes at the cost of purity and the native state of the protein. Non-ionic detergents like Triton X-100 can also provide high yields but may be less effective at preserving the purity of the target protein compared to zwitterionic options. This compound is shown to provide a strong balance of good protein yield with high purity, making it an excellent candidate for applications requiring functionally active proteins.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the consistent assessment of protein purity. The following are key protocols for protein extraction and purity analysis.
Protocol 1: Membrane Protein Extraction using this compound
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) this compound, 10% Glycerol, Protease Inhibitor Cocktail
-
Dounce homogenizer or sonicator
-
Refrigerated microcentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by homogenization on ice using a Dounce homogenizer or by sonication.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound.
-
Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization of membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
The supernatant containing the solubilized membrane proteins is now ready for downstream purity analysis and purification.
Protocol 2: Assessing Protein Purity by SDS-PAGE
Materials:
-
Protein sample from Protocol 1
-
Laemmli sample buffer (containing SDS and a reducing agent)
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Electrophoresis apparatus
Procedure:
-
Mix an aliquot of the solubilized protein sample with Laemmli sample buffer.
-
Heat the mixture at 95°C for 5 minutes to denature the proteins.
-
Load the denatured protein sample and molecular weight standards into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
-
Analyze the gel for the presence of the target protein band and any contaminating protein bands. Purity can be estimated by densitometry, comparing the intensity of the target protein band to the total intensity of all bands in the lane.[1]
Visualizing the Workflow and Logic
Diagrams can clarify complex experimental processes and decision-making logic.
Caption: Workflow for membrane protein extraction and purity assessment.
Caption: Logical diagram for selecting an appropriate protein extraction detergent.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
